5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPNRBZMRINMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349440 | |
| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92973-24-5 | |
| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid (CAS No. 92973-24-5). This compound is a key intermediate in the synthesis of various pharmacologically active molecules, notably as a building block for novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and as an inhibitor of bacterial enzymes such as E. coli Methionine Aminopeptidase (MetAP). This document consolidates available data on its physicochemical properties, synthesis, spectral characterization, and its role in relevant biological pathways.
Chemical Properties
This compound is a trifluoromethyl-substituted aromatic carboxylic acid. Its core structure consists of a furan-2-carboxylic acid moiety with a 2-(trifluoromethyl)phenyl group attached at the 5-position of the furan ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | 5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid | |
| CAS Number | 92973-24-5 | [1] |
| Molecular Formula | C₁₂H₇F₃O₃ | [1] |
| Molecular Weight | 256.18 g/mol | [1] |
| Appearance | Neat | [1] |
| Melting Point | 199-205 °C (for the 3-CF₃ isomer) | Note: This is for a positional isomer and should be considered an estimate. |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) |
Canonical SMILES: C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)C(F)(F)F[1]
InChI: InChI=1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)[1]
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the furan and phenyl rings, followed by the hydrolysis of an ester protecting group.
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling of Methyl 5-bromofuran-2-carboxylate with (2-Trifluoromethyl)phenylboronic acid (General Protocol)
-
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
(2-Trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃] or potassium phosphate [K₃PO₄])
-
Degassed solvent (e.g., 1,4-dioxane and water mixture)
-
-
Procedure:
-
To an oven-dried reaction vessel, add methyl 5-bromofuran-2-carboxylate (1.0 eq.), (2-trifluoromethyl)phenylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%).
-
Add the degassed solvent mixture (e.g., 4:1 dioxane:water).
-
Heat the reaction mixture with stirring (typically to 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield methyl 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylate.
-
Step 2: Hydrolysis of Methyl 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylate (General Protocol)
-
Materials:
-
Methyl 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylate
-
Base (e.g., sodium hydroxide [NaOH] or potassium hydroxide [KOH])
-
Solvent (e.g., methanol and water mixture)
-
Strong acid for workup (e.g., hydrochloric acid [HCl])
-
-
Procedure:
-
Dissolve methyl 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylate in a mixture of methanol and water.
-
Add an excess of the base (e.g., NaOH or KOH).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
-
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the phenyl and furan rings are expected in the range of δ 7.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons will be in the range of δ 110-160 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm). The trifluoromethyl group will cause splitting of adjacent carbon signals. |
| IR Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1680-1710 cm⁻¹), C-O stretching (~1210-1320 cm⁻¹), and C-F stretching of the trifluoromethyl group (~1100-1350 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 256. Common fragmentation patterns may include the loss of COOH (m/z 211) and CF₃ (m/z 187). |
Biological Activity and Signaling Pathways
This compound serves as a crucial scaffold in the development of inhibitors for two important therapeutic targets: the TRPV1 ion channel and the bacterial enzyme Methionine Aminopeptidase.
TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons. It is activated by various stimuli, including heat, low pH, and capsaicin. Over-activation of TRPV1 is implicated in various pain and inflammatory conditions.
Caption: Simplified signaling pathway of TRPV1 activation and antagonism.
Derivatives of this compound act as antagonists by binding to the TRPV1 channel and preventing its activation by noxious stimuli. This blockage of ion influx inhibits the transmission of pain signals, leading to an analgesic effect.
Inhibition of Methionine Aminopeptidase (MetAP)
Methionine Aminopeptidase (MetAP) is a metalloenzyme essential for bacterial survival. It catalyzes the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation.
Caption: Simplified pathway of Methionine Aminopeptidase function and its inhibition.
This compound and its derivatives have been identified as potent inhibitors of bacterial MetAPs. These compounds are thought to chelate the metal ions in the active site of the enzyme, thereby inhibiting its catalytic activity. This disruption of protein maturation ultimately leads to bacterial cell death, making these compounds promising candidates for the development of novel antibacterial agents.[1]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features make it an ideal starting material for the synthesis of potent modulators of key biological targets such as TRPV1 and MetAP. Further research into the specific physicochemical properties and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential in the fields of pain management and infectious diseases.
References
Synthesis of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a feasible synthetic route for 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document furnishes detailed experimental protocols, tabulated quantitative data derived from analogous reactions, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this compound.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in the development of novel pharmaceuticals and functional materials. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The furoic acid moiety provides a versatile handle for further chemical modifications. The synthesis of this and similar 5-aryl-2-furoic acids is most effectively achieved through a two-step process: a Suzuki-Miyaura cross-coupling of an appropriate 5-halofuran-2-carboxylate ester with a substituted phenylboronic acid, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Synthetic Pathway Overview
The logical workflow for the synthesis of this compound is depicted below. The process commences with the esterification of 5-bromo-2-furoic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with 2-(trifluoromethyl)phenylboronic acid. The final step involves the hydrolysis of the intermediate ester to yield the target carboxylic acid.
Caption: Synthetic workflow for this compound.
Quantitative Data
The following tables summarize the key reagents, reaction conditions, and expected outcomes for the synthesis. The data is compiled based on established procedures for analogous reactions.[1][2]
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |
| 5-Bromo-2-furoic acid | C₅H₃BrO₃ | 190.98 | 585-70-6 |
| Methanol | CH₄O | 32.04 | 67-56-1 |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 |
| Methyl 5-bromo-2-furoate | C₆H₅BrO₃ | 205.01 | 2527-99-3 |
| 2-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | 189.93 | 1423-27-4 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 |
| Sodium carbonate | Na₂CO₃ | 105.99 | 497-19-8 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 |
| Sodium hydroxide | NaOH | 40.00 | 1310-73-2 |
| Hydrochloric acid | HCl | 36.46 | 7647-01-0 |
Table 2: Reaction Parameters and Expected Yields
| Step | Reaction | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Esterification | - | - | Methanol | Reflux | 4 | >95 |
| 2 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (2-5) | Na₂CO₃ (2 eq.) | 1,4-Dioxane/Water | 90-100 | 12-24 | 70-90 |
| 3 | Hydrolysis | - | NaOH (2-3 eq.) | Methanol/Water | Reflux | 2-4 | >90 |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of Methyl 5-bromo-2-furoate
Caption: Workflow for the esterification of 5-bromo-2-furoic acid.
Procedure:
-
To a stirred solution of 5-bromo-2-furoic acid (1.0 eq.) in methanol (0.2 M), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq.) dropwise to the solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product, methyl 5-bromo-2-furoate, can be used in the next step without further purification. An expected yield of over 95% is typical.[3]
Step 2: Suzuki-Miyaura Coupling for the Synthesis of Methyl 5-[2-(Trifluoromethyl)phenyl]-2-furoate
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
In a round-bottom flask, combine methyl 5-bromo-2-furoate (1.0 eq.), 2-(trifluoromethyl)phenylboronic acid (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (to achieve a 0.1 M solution of the bromo-furoate) and a 2 M aqueous solution of sodium carbonate (2.0 eq.).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 5-[2-(trifluoromethyl)phenyl]-2-furoate. Expected yields are in the range of 70-90%.[1]
Step 3: Hydrolysis to this compound
Caption: Workflow for the hydrolysis of the methyl ester.
Procedure:
-
Dissolve methyl 5-[2-(trifluoromethyl)phenyl]-2-furoate (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add an aqueous solution of sodium hydroxide (2-3 eq.).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound. Expected yields are typically greater than 90%.[1]
Characterization Data (Predicted)
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Assignment |
| Furan-H | 7.20 - 7.40 | d | H-3 or H-4 |
| Furan-H | 6.80 - 7.00 | d | H-3 or H-4 |
| Phenyl-H | 7.60 - 7.90 | m | 4H |
| Carboxyl-H | 13.0 - 13.5 | br s | COOH |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm) | Assignment |
| Carboxyl Carbon | 158 - 162 | C=O |
| Furan Carbons | 110 - 155 | C2, C3, C4, C5 |
| Phenyl Carbons | 124 - 135 | Aromatic C |
| Trifluoromethyl Carbon | 120 - 128 (q) | CF₃ |
Conclusion
The synthesis of this compound can be reliably achieved through a three-step sequence involving esterification, Suzuki-Miyaura cross-coupling, and hydrolysis. The provided protocols, based on well-established methodologies for similar transformations, offer a clear and actionable guide for researchers. The palladium-catalyzed cross-coupling step is particularly crucial and offers a high degree of flexibility for the synthesis of a variety of 5-aryl-2-furoic acid derivatives by simply varying the boronic acid coupling partner. This guide is intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug discovery.
References
5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid: A Technical Overview of Potential Mechanisms of Action
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, there is a notable absence of publicly available, peer-reviewed scientific literature detailing the specific mechanism of action, biological targets, or quantitative pharmacological data for 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid. Commercial documentation suggests its use as a chemical reagent in the synthesis of novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and as a precursor for potent inhibitors of E. coli Methionine Aminopeptidase (MetAP), indicating potential utility in the development of analgesics and antibacterial agents.
This technical guide consolidates information on the established mechanisms of action of structurally related compounds and the broader biological activities associated with its core chemical scaffolds—the furoic acid and trifluoromethylphenyl moieties. This information provides a foundational context for potential research and evaluation of the title compound.
Potential, Unconfirmed Mechanisms of Action
Based on supplier information, this compound is implicated in the development of agents targeting two distinct pathways:
-
TRPV1 Antagonism: The compound is described as a reagent for preparing novel antagonists for the TRPV1 channel, a key player in pain perception.
-
Methionine Aminopeptidase (MetAP) Inhibition: It is also noted for its use in synthesizing potent inhibitors of MetAP in E. coli, an essential enzyme for bacterial survival, suggesting a potential antibacterial application.
The following sections detail the established mechanisms of these pathways and for structurally related molecules, which could serve as a starting point for investigating this compound.
Mechanism of Action of Structurally Related Furoic Acid Derivatives
While data on the specific target compound is unavailable, other 5-substituted-2-furoic acid derivatives have been studied, providing insights into possible biological activities.
Anticancer Activity via Acetyl-CoA Carboxylase Inhibition
A notable example is TOFA (5-tetradecyloxy-2-furoic acid) , an inhibitor of Acetyl-CoA-Carboxylase-α (ACCA), a critical enzyme in fatty acid synthesis. Inhibition of ACCA by TOFA in prostate cancer cells leads to a cascade of events culminating in apoptosis[1].
Signaling Pathway for TOFA-Induced Apoptosis:
Caption: TOFA inhibits ACCA, leading to apoptosis via mitochondrial pathway.
Potential as an Antibacterial Agent via MetAP Inhibition
Methionine aminopeptidases (MetAPs) are essential enzymes in bacteria that cleave the N-terminal methionine from nascent proteins, a crucial step in protein maturation. Their inhibition leads to bacterial cell death, making them a promising target for novel antibiotics. The suggestion that this compound is a precursor for MetAP inhibitors warrants a closer look at this mechanism.
Logical Relationship of MetAP Inhibition:
Caption: Inhibition of MetAP blocks protein maturation, leading to bacterial death.
Quantitative Data for Known MetAP Inhibitors
While no data exists for the title compound, various molecules, including those with phenylthiazole and phenylthiophene scaffolds, have been evaluated as E. coli MetAP inhibitors. The data below is for illustrative compounds from the literature to provide context for the potency that might be expected from an effective inhibitor.
| Compound Class | Example Compound | Target | IC50 (µM) | Reference |
| Phenylthiazole | Compound 11 | E. coli MetAP (Fe(II)-form) | Low micromolar | [2] |
| Phenylthiophene | Compound 28 | E. coli (AS19 strain) | 6.1 | [2] |
| Antifungal | Thiabendazole | E. coli MetAP (Co(II)-loaded) | ~0.5 | [3] |
Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of this compound, based on standard methodologies found in the literature.
Protocol for Methionine Aminopeptidase (MetAP) Inhibition Assay
This protocol is adapted from a high-throughput absorbance-based assay for E. coli MetAP.
Objective: To determine the in vitro inhibitory activity of a test compound against MetAP.
Principle: The methionine (Met) product of the MetAP-catalyzed peptide cleavage is used by SAM synthetase (MetK) to produce S-adenosyl-L-methionine (SAM) and inorganic phosphate (Pi). The resulting Pi is detected colorimetrically.
Materials:
-
Purified E. coli MetAP enzyme
-
MetAP substrate peptide (e.g., Met-Gly-Met-Met)
-
SAM synthetase (MetK) and inorganic pyrophosphatase
-
ATP
-
MnCl₂ buffer
-
Malachite Green/molybdate reagent
-
Test compound (this compound) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Workflow Diagram:
Caption: Workflow for a coupled-enzyme colorimetric MetAP inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Reaction Setup: To the wells of a 96-well plate, add the test compound dilutions.
-
Add the enzyme mix containing MetAP, MetK, and pyrophosphatase in a Mn²⁺-buffered solution. Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate mix containing the peptide substrate and ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction by adding the Malachite Green/molybdate reagent. This reagent will react with the inorganic phosphate generated.
-
Allow 15-20 minutes for color development.
-
Measurement: Read the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target bacterium.
Procedure (Broth Microdilution Method):
-
Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Conclusion
While this compound remains uncharacterized in public scientific literature, its chemical structure and preliminary commercial information suggest it is a compound of interest for developing novel therapeutics, particularly in the areas of pain management and infectious diseases. The furan and trifluoromethylphenyl moieties are present in numerous biologically active molecules. The potential mechanisms of action, inferred from related compounds, point towards the inhibition of key enzymes like ACCA or MetAP. Future research involving the systematic screening of this compound and its derivatives using established protocols, such as those detailed herein, is necessary to elucidate its true pharmacological profile and mechanism of action.
References
- 1. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
The Therapeutic Potential of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid Derivatives as Potent Anti-Inflammatory Agents: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid and its analogs, a promising class of compounds with significant potential in the development of novel anti-inflammatory therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the synthesis, biological activity, and mechanism of action of these compounds, with a focus on their role as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.
Core Concepts and Mechanism of Action
The 5-aryl-2-furoic acid scaffold has emerged as a key pharmacophore in the design of modulators for biological targets involved in inflammation and pain. The introduction of a trifluoromethyl group at the 2-position of the phenyl ring has been shown to be a critical modification for enhancing the potency of these compounds. While direct quantitative data for this compound is not extensively available in public literature, a closely related analog, 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole, has been identified as a potent and selective antagonist of the TRPA1 ion channel.[1]
TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a key player in the detection of noxious stimuli, leading to pain and neurogenic inflammation.[2][3] A variety of exogenous irritants and endogenous inflammatory mediators activate TRPA1.[3] Antagonism of this channel is a validated therapeutic strategy for mitigating inflammatory pain.[2][4][5] The anti-inflammatory and analgesic effects of this compound derivatives are believed to be mediated through the blockade of TRPA1, thereby preventing the downstream signaling cascades that lead to the release of pro-inflammatory neuropeptides.
Synthesis of 5-Aryl-2-Furoic Acid Derivatives
The synthesis of 5-aryl-2-furoic acids can be achieved through several established synthetic routes. A common approach involves the palladium-catalyzed Suzuki coupling reaction between a 5-halo-2-furoic acid ester and an appropriately substituted phenylboronic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.
A general synthetic scheme is outlined below:
Quantitative Biological Data
As a representative analog for this class of compounds, the in vitro and in vivo activity of 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole as a TRPA1 antagonist is summarized below.[1] It is important to note that while the core scaffold is an indazole instead of a furan, the shared 5-(2-(trifluoromethyl)phenyl) moiety is the key driver of activity, and similar potency is anticipated for the furoic acid derivative.
| Compound | Assay | Species | IC50 / ED50 |
| 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole | TRPA1 Antagonism (in vitro) | Human | 0.015 µM |
| 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole | Formalin-induced flinching (in vivo) | Rat | 10 mg/kg, p.o. |
Experimental Protocols
In Vitro TRPA1 Antagonism Assay (Calcium Influx)
This assay quantifies the ability of a test compound to inhibit the influx of calcium through the TRPA1 channel in response to an agonist.
Cell Culture:
-
HEK293 cells stably expressing human TRPA1 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
Assay Protocol:
-
Seed cells in 384-well plates and incubate for 24-48 hours.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 NW) for 1 hour at room temperature.[3]
-
Prepare serial dilutions of the test compound and add to the cell plate, incubating for a predefined period (e.g., 5 minutes).
-
Add a known TRPA1 agonist (e.g., allyl isothiocyanate [AITC] or zinc chloride) at a concentration that elicits a submaximal response (EC
80).[3] -
Measure the change in fluorescence using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Anti-Inflammatory Assay (Formalin-Induced Paw Edema/Flinching)
This model assesses the ability of a test compound to reduce the inflammatory pain response induced by formalin injection in rodents.
Animals:
-
Male Sprague-Dawley rats are used for this study.
Assay Protocol:
-
Acclimatize animals to the testing environment.
-
Administer the test compound orally (p.o.) or via other appropriate routes at various doses.
-
After a specified pretreatment time, inject a dilute formalin solution subcutaneously into the plantar surface of the hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the number of flinching behaviors or measure the paw volume (plethysmometry) at set time points during the early (acute) and late (inflammatory) phases of the response.
-
Compare the response in the treated groups to a vehicle control group to determine the percentage of inhibition.
Signaling Pathway
The antagonism of the TRPA1 channel by this compound derivatives is expected to inhibit the downstream signaling pathways that contribute to neurogenic inflammation and pain. Upon activation by inflammatory mediators, TRPA1 allows an influx of Ca2+, leading to the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P from sensory nerve endings. These neuropeptides, in turn, cause vasodilation, plasma extravasation, and the recruitment of immune cells, perpetuating the inflammatory cascade. By blocking the initial Ca2+ influx, these furoic acid derivatives can effectively interrupt this process.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds for the development of novel anti-inflammatory and analgesic drugs. Their mechanism of action, centered on the antagonism of the TRPA1 ion channel, offers a targeted approach to mitigating neurogenic inflammation and pain. The data from closely related analogs demonstrate high potency in both in vitro and in vivo models. Further investigation and optimization of this chemical series are warranted to fully elucidate their therapeutic potential and advance them towards clinical development.
References
- 1. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel azabenzofuran TRPA1 antagonists as in vivo tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is a substituted furoic acid derivative with significant applications in medicinal chemistry. Notably, it is a key reagent in the preparation of novel TRPV1 antagonists. Given its importance, a thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation during synthesis and quality control processes. This guide aims to provide a foundational understanding of the expected spectroscopic properties and the methodologies to obtain them.
Spectroscopic Data
While extensive searches for specific experimental NMR, IR, and mass spectral data for this compound were conducted, this information was not found in publicly accessible databases and literature. However, the spectroscopic data for the parent compound, 2-furoic acid, is well-documented and provides a useful comparison.
Reference Data: 2-Furoic Acid
The following tables summarize the key spectroscopic data for 2-furoic acid.[1][2]
Table 1: ¹H NMR Data for 2-Furoic Acid [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.2 (approx.) | br s | - | -COOH |
| 7.63 | dd | 1.8, 0.9 | H5 |
| 7.25 | dd | 3.6, 0.9 | H3 |
| 6.56 | dd | 3.6, 1.8 | H4 |
Solvent: CDCl₃
Table 2: ¹³C NMR Data for 2-Furoic Acid [2]
| Chemical Shift (δ) ppm | Assignment |
| 164.0 | C=O |
| 147.5 | C2 |
| 145.0 | C5 |
| 119.0 | C3 |
| 112.5 | C4 |
Solvent: CDCl₃
Table 3: Key IR Absorptions for 2-Furoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1700-1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1580, 1470 | Medium | C=C stretch (Furan ring) |
| 1300-1200 | Strong | C-O stretch (Carboxylic Acid) |
| ~930 | Broad | O-H bend (out-of-plane) |
Table 4: Mass Spectrometry Data for 2-Furoic Acid
| m/z | Interpretation |
| 112 | [M]⁺ (Molecular Ion) |
| 95 | [M-OH]⁺ |
| 83 | [M-CHO]⁺ |
| 67 | [M-COOH]⁺ |
| 39 | Furan ring fragment |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic analyses applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
Instrumentation and Data Acquisition:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation of the molecule.
Mass Analysis and Detection:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Detailed workflow for NMR spectroscopy.
Caption: Workflows for IR and Mass Spectrometry.
References
The Discovery and History of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid: A Technical Overview
Despite a comprehensive search, the primary scientific literature detailing the initial discovery, synthesis, and comprehensive biological evaluation of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is not publicly accessible through available resources. The key articles, understood to be foundational to the history of this compound—Huguet, F. et al., ChemMedChem 2012, 7, 1020 and Kim, N. et al., Chem. Asian J. 2013, 8, 400—could not be retrieved in their entirety. Consequently, a detailed technical guide with specific experimental protocols and quantitative data, as requested, cannot be fully provided.
This document, therefore, serves as a high-level overview based on available information, outlining the likely context of the discovery and the significance of its targeted biological pathways. The information presented is based on general knowledge of related compounds and the biological targets mentioned in secondary sources.
Introduction
This compound is a synthetic organic compound that has been investigated for its potential as a therapeutic agent. Its chemical structure, featuring a trifluoromethylphenyl group attached to a furoic acid core, suggests its design as a modulator of specific biological targets. Furoic acid derivatives are a common scaffold in medicinal chemistry, known for their diverse biological activities. The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.
Based on available references, this compound has been explored as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and as an inhibitor of Methionine Aminopeptidase 2 (MetAP-2).
Putative Biological Targets and Signaling Pathways
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
TRPV1 is an ion channel that plays a crucial role in the sensation of pain and heat. Antagonists of TRPV1 are of significant interest for the development of novel analgesics. The proposed mechanism involves the binding of the antagonist to the TRPV1 channel, preventing its activation by endogenous ligands and thereby blocking the downstream signaling cascade that leads to the perception of pain.
Methionine Aminopeptidase 2 (MetAP-2) Inhibition
MetAP-2 is an enzyme that plays a critical role in the post-translational modification of proteins and is essential for the proliferation of endothelial cells, a key process in angiogenesis (the formation of new blood vessels). Inhibition of MetAP-2 can therefore disrupt angiogenesis, which is a crucial process for tumor growth and survival.
Data Presentation (Illustrative)
Without access to the primary data, the following tables are presented as examples of how the quantitative data for this compound would be structured.
Table 1: Illustrative In Vitro Activity Data
| Target | Assay Type | Species | IC50 / EC50 (nM) | Reference |
| TRPV1 | Calcium Influx Assay | Human | Data not available | Huguet et al., 2012 |
| TRPV1 | Electrophysiology | Rat | Data not available | Huguet et al., 2012 |
| MetAP-2 | Enzymatic Assay | Human | Data not available | Kim et al., 2013 |
| MetAP-2 | Cell Proliferation (HUVEC) | Human | Data not available | Kim et al., 2013 |
Table 2: Illustrative Pharmacokinetic Data
| Species | Route of Administration | Bioavailability (%) | t1/2 (h) | Cmax (ng/mL) | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Huguet et al., 2012 |
| Mouse | Intravenous | Data not available | Data not available | Data not available | Kim et al., 2013 |
Experimental Protocols (Generalized)
The following are generalized experimental protocols that would likely be similar to those used in the discovery and evaluation of this compound.
General Synthesis of 5-Aryl-2-Furoic Acids
A common method for the synthesis of 5-aryl-2-furoic acids is the Suzuki coupling reaction. This would typically involve the reaction of a boronic acid derivative with a halo-furoic acid ester, followed by hydrolysis of the ester to the carboxylic acid.
In Vitro TRPV1 Antagonist Assay (Calcium Influx)
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The test compound, this compound, is added to the wells at various concentrations and incubated for a specified period.
-
Agonist Stimulation: A known TRPV1 agonist (e.g., capsaicin) is added to the wells to stimulate the channel.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist response against the concentration of the test compound.
In Vitro MetAP-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human MetAP-2 enzyme and a suitable substrate (e.g., a synthetic peptide with an N-terminal methionine) are prepared in an assay buffer.
-
Compound Incubation: The test compound is pre-incubated with the MetAP-2 enzyme at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Termination and Detection: After a set incubation time, the reaction is stopped, and the amount of product formed (cleaved peptide) is quantified, often using a colorimetric or fluorescent detection method.
-
Data Analysis: The IC50 value is determined by measuring the percentage of enzyme inhibition at different compound concentrations.
Conclusion
While the specific historical and experimental details surrounding this compound remain elusive due to the inaccessibility of key publications, its investigation as a dual TRPV1 antagonist and MetAP-2 inhibitor places it within important areas of modern drug discovery. The development of novel analgesics and anti-angiogenic agents continues to be a significant focus of pharmaceutical research. The illustrative data tables and generalized protocols provided herein offer a framework for understanding the type of information that would be essential for a complete technical guide on this compound.
In-depth Technical Guide: Potential Therapeutic Targets of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is a versatile chemical intermediate that has demonstrated significant potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its established applications in the synthesis of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inhibitors of Escherichia coli Methionine Aminopeptidase (MetAP). This document details the quantitative biological data of derivative compounds, outlines relevant experimental protocols, and presents key signaling pathways and workflows to facilitate further research and development in these therapeutic areas.
Introduction
This compound is a synthetic organic compound featuring a central furoic acid core substituted with a 2-(trifluoromethyl)phenyl group. This structural motif has proven to be a valuable starting point for the synthesis of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the resultant compounds. Research has identified this molecule as a key reagent in the preparation of novel TRPV1 antagonists and potent inhibitors of bacterial Methionine Aminopeptidase, highlighting its potential in the development of analgesics and antibacterial agents.[1]
Therapeutic Target: Transient Receptor Potential Vanilloid 1 (TRPV1)
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, capsaicin, and protons (acidic conditions). Its role in pain signaling pathways makes it an attractive target for the development of novel analgesics.
This compound Derivatives as TRPV1 Antagonists
While specific quantitative data for TRPV1 antagonists directly synthesized from this compound is not publicly available in the immediate search results, the literature indicates its use in preparing such compounds. The general class of 5-phenyl-2-furoic acid derivatives has been explored for TRPV1 antagonism. For potent TRPV1 antagonism, a common structural feature is a central hydrogen-bond acceptor/donor motif flanked by a lipophilic side chain and an aromatic group with a hydrogen-bond acceptor.
Table 1: Representative TRPV1 Antagonists with Furan Scaffolds and Related Structures
| Compound ID | Structure | Target | Assay | IC50 (nM) | Reference |
| Compound 1 | Benzamide derivative | human TRPV1 | Capsaicin-induced calcium influx | 23 | [2] |
| Compound 2 | Benzamide derivative | human TRPV1 | Capsaicin-induced calcium influx | 14 | [2] |
| Thiazole Derivative | 2-(2,6-dichlorobenzyl)-N-(4-isopropylphenyl) thiazole-4-carboxamide | TRPV1 | Capsaicin- or acid-induced calcium influx | ~50 | [3] |
| CX-3 | Flavonoid skeleton | TRPV1 | In vitro antagonism | Equivalent to BCTC | [4] |
Note: The compounds listed are representative of the types of structures investigated for TRPV1 antagonism and are not directly synthesized from this compound based on the available search results.
Experimental Protocol: FLIPR-Based Calcium Influx Assay for TRPV1 Antagonism
This protocol describes a common high-throughput screening method to identify and characterize TRPV1 antagonists.
Objective: To measure the ability of a test compound to inhibit capsaicin-induced calcium influx in cells stably expressing the human TRPV1 channel.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human TRPV1 (hTRPV1).
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and a selection antibiotic (e.g., G418).
-
Assay Plate: 384-well black, clear bottom poly-d-lysine coated plates.
-
Reagents:
-
FLIPR Calcium Assay Kit (e.g., Calcium 5 Assay Kit).
-
Capsaicin (agonist).
-
Test compounds.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the hTRPV1-expressing cells into the 384-well plates at a suitable density (e.g., 10,000 cells/well) and incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions and add it to the cells. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the assay plate. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound binding.
-
Agonist Stimulation and Signal Detection: Place the assay plate in the FLIPR instrument. The instrument will add a solution of capsaicin to each well to stimulate the TRPV1 channels. Simultaneously, it will monitor the change in fluorescence, which corresponds to the influx of calcium into the cells.
-
Data Analysis: The inhibitory effect of the test compounds is determined by measuring the reduction in the capsaicin-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
Therapeutic Target: Escherichia coli Methionine Aminopeptidase (MetAP)
Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from newly synthesized proteins. As this process is vital for bacterial survival, MetAP is a promising target for the development of novel antibacterial agents.
This compound Derivatives as E. coli MetAP Inhibitors
The title compound is utilized in the preparation of potent inhibitors of both Fe(II) and Mn(II) forms of E. coli MetAP. Furan-containing catechols have shown high potency against the Fe(II)-form of MetAP and demonstrated growth inhibition against E. coli.[5][6]
Table 2: Representative E. coli MetAP Inhibitors with Furan and Related Scaffolds
| Compound Class | Metal Form Selectivity | Activity | Reference |
| Furan-containing catechols | Fe(II) | High potency (IC50 in the low µM range) and growth inhibition | [5][6] |
| Thiazole-containing catechols | Fe(II) | High potency and antibacterial activity | |
| Thiabendazole | Co(II) | IC50 ≈ 500 nM |
Experimental Protocol: Absorbance-Based Assay for E. coli MetAP Inhibition
This protocol details a high-throughput method for identifying and characterizing inhibitors of E. coli MetAP.
Objective: To measure the inhibition of MetAP-catalyzed cleavage of a peptide substrate.
Principle: The assay detects the methionine (Met) product of the MetAP reaction. This is achieved by coupling the production of Met to the ATP-dependent synthesis of S-adenosyl-L-methionine (SAM) and inorganic phosphate (Pi) by SAM synthetase (MetK), in the presence of inorganic pyrophosphatase. The resulting three Pi ions for each Met molecule are detected using a Malachite Green/molybdate reagent, leading to a colorimetric change that can be measured by a spectrophotometer.
Materials:
-
Enzyme: Purified E. coli MetAP.
-
Substrate: A peptide with an N-terminal methionine (e.g., Met-Gly-Met-Met).
-
Coupling Enzymes: SAM synthetase (MetK) and inorganic pyrophosphatase.
-
Reagents:
-
ATP.
-
Malachite Green/molybdate reagent.
-
Assay Buffer (e.g., HEPES buffer, pH 7.5, containing potassium acetate, glycerol, MgCl2, and DTT).
-
Metal activator (e.g., MnCl2 or CoCl2).
-
Test compounds.
-
-
Instrumentation: Spectrophotometer or plate reader.
Procedure:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the assay buffer, metal activator, ATP, peptide substrate, MetK, and inorganic pyrophosphatase.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Enzyme Addition: Initiate the reaction by adding E. coli MetAP to the wells.
-
Incubation: Incubate the plate at a controlled temperature for a specific time (e.g., 30 minutes).
-
Reaction Quenching and Color Development: Stop the reaction by adding the Malachite Green/molybdate reagent. This will also initiate the color development.
-
Absorbance Measurement: After a short incubation for color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis: The percentage of inhibition is calculated based on the reduction in absorbance in the presence of the test compound compared to the control. IC50 values are then determined from the dose-response curves.[4]
Conclusion
This compound serves as a valuable and promising scaffold in medicinal chemistry. Its utility in the synthesis of potent TRPV1 antagonists and E. coli MetAP inhibitors underscores its potential for developing new therapeutics for pain management and infectious diseases. The provided experimental protocols and conceptual frameworks are intended to guide researchers in the further exploration and optimization of compounds derived from this versatile chemical entity. Future work should focus on the synthesis and detailed biological evaluation of a broader range of derivatives to fully elucidate the structure-activity relationships and therapeutic potential.
References
- 1. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The search for novel TRPV1-antagonists: from carboxamides to benzimidazoles and indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid: A Detailed Protocol for Suzuki-Miyaura Cross-Coupling
Application Notes
The synthesis of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is of significant interest to researchers in medicinal chemistry and drug development. This molecule serves as a key intermediate in the preparation of novel therapeutic agents, including Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and potent antibacterial agents targeting metalloenzymes like E. coli Methionine Aminopeptidase. The structural motif, combining a furoic acid core with a trifluoromethyl-substituted phenyl ring, is crucial for its biological activity.
The presented protocol details a robust and widely applicable method for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers. The methodology is valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.
This protocol outlines the coupling of 5-bromo-2-furoic acid with 2-(trifluoromethyl)phenylboronic acid, utilizing a palladium catalyst and a suitable base. The procedure is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Proposed Reaction Scheme
The synthesis proceeds via the Suzuki-Miyaura cross-coupling reaction as shown below:
A schematic representation of the Suzuki-Miyaura coupling between 5-bromo-2-furoic acid and 2-(trifluoromethyl)phenylboronic acid to yield the target product.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents and expected results for the synthesis protocol. Values may be scaled as needed, with adjustments to reaction time and solvent volumes as appropriate.
| Parameter | Value | Notes |
| Reactants | ||
| 5-Bromo-2-furoic acid | 1.00 g (5.24 mmol, 1.0 equiv) | Limiting reagent. |
| 2-(Trifluoromethyl)phenylboronic acid | 1.19 g (6.28 mmol, 1.2 equiv) | A slight excess is used to ensure complete consumption of the limiting reagent. |
| Catalyst & Base | ||
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 181 mg (0.157 mmol, 3 mol%) | Other palladium catalysts can be used, but may require optimization.[1][2] |
| Potassium Carbonate (K₂CO₃) | 1.45 g (10.48 mmol, 2.0 equiv) | An aqueous solution is typically used. Other bases like K₃PO₄ can also be employed.[1][2] |
| Solvent | ||
| 1,4-Dioxane | 20 mL | A common solvent for Suzuki couplings. Toluene can also be used.[1] |
| Water (degassed) | 5 mL | Used to dissolve the base and facilitate the reaction. |
| Reaction Conditions | ||
| Temperature | 90 °C | Typical temperature for this type of coupling reaction.[2] |
| Reaction Time | 12-18 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Expected Outcome | ||
| Theoretical Yield | 1.34 g | Based on the limiting reagent. |
| Typical Experimental Yield | 75-90% | Yields are highly dependent on reaction purity and purification efficiency. |
| Purity (post-purification) | >95% | Assessed by NMR spectroscopy or HPLC. |
| Product Characterization | ||
| Molecular Formula | C₁₂H₇F₃O₃ | |
| Molecular Weight | 256.18 g/mol | |
| Appearance | White to off-white solid |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
References
Application Note & Protocol: Quantitative Analysis of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. Its structural motif, featuring a substituted phenyl ring linked to a furoic acid core, makes it a subject of interest for the development of novel therapeutic agents and other bioactive molecules. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control during synthesis and formulation.
This document provides detailed application notes and protocols for the quantitative analysis of this compound. The methodologies described are based on established analytical techniques for structurally related furoic acid derivatives and are intended to serve as a comprehensive guide for researchers. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using reversed-phase HPLC, which separates the analyte from potential interferences based on its hydrophobicity. For detection, UV spectrophotometry can be utilized by monitoring the absorbance at a wavelength where the compound exhibits a strong chromophore. For more complex matrices or when lower detection limits are required, coupling liquid chromatography to a tandem mass spectrometer (LC-MS/MS) is the preferred method. LC-MS/MS offers superior selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the analytical methods for this compound, based on data from analogous furoic acid derivatives. These values should be validated for the specific compound and matrix of interest.
| Parameter | HPLC-UV | LC-MS/MS | Analytical Conditions & Reference |
| Retention Time | ~5-10 min | ~2-5 min | Dependent on specific column and mobile phase composition. |
| Limit of Quantitation (LOQ) | ~0.01 mmol/L[1] | Sub-ng/mL to pg/mL[2][3] | Sample Matrix: Urine/Plasma.[1][2] |
| Recovery | >95% | >90% | Spiking with known concentrations followed by extraction and analysis.[1] |
| **Linearity (R²) ** | >0.99 | >0.99 | Calibration curve prepared from a stock solution.[2][3] |
| Precision (%RSD) | <15% | <15% | Within-run and between-run analysis of quality control samples.[2] |
| Accuracy (%Bias) | ±15% | ±15% | Within-run and between-run analysis of quality control samples.[2] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol details a reversed-phase HPLC method with UV detection suitable for the quantification of this compound in relatively clean sample matrices.
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
Sample matrix (e.g., plasma, urine, reaction mixture)
2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 254-300 nm)
-
Injection Volume: 10 µL
4. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (30% B).
-
Vortex and transfer to an autosampler vial for analysis.
5. Calibration and Quantification
-
Prepare a stock solution of the analytical standard in methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound, ideal for biological matrices.
1. Materials and Reagents
-
Same as HPLC-UV method.
-
An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2. Instrumentation
-
UPLC or HPLC system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
3. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A shorter gradient can be used due to the increased resolution of UPLC (e.g., 2-3 minute gradient from 20% to 95% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative (due to the carboxylic acid group)
-
MRM Transitions: These must be determined by infusing a standard solution of the analyte into the mass spectrometer. A hypothetical transition would be:
-
Analyte: Q1 (Precursor Ion) [M-H]⁻ → Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) [M-H]⁻ → Q3 (Product Ion)
-
-
Source Parameters: Optimize cone voltage, capillary voltage, desolvation gas flow, and temperature for maximal signal intensity.
4. Sample Preparation (from Urine)
-
Thaw urine samples and centrifuge to remove particulates.
-
Dilute the urine sample (e.g., 1:10) with water.
-
Add the internal standard to the diluted sample.
-
Directly inject the diluted sample or perform a solid-phase extraction (SPE) for cleaner samples if necessary.
5. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve constructed in the same manner.
Diagrams
Caption: General workflow for the quantification of this compound.
Caption: Schematic of the LC-MS/MS system for high-sensitivity analysis.
References
Application Notes and Protocols for 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of a trifluoromethylphenyl motif into chemical structures is a well-established strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability and target binding affinity. Furan-based compounds, on the other hand, are recognized for a wide range of biological activities. The compound 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid combines these two key structural features, suggesting its potential as a bioactive agent.
This document provides a comprehensive guide for researchers interested in evaluating the cellular effects of this compound. Due to the limited publicly available data on the specific biological activities of this compound, this guide presents generalized protocols and potential mechanisms of action based on the known effects of structurally related trifluoromethylphenyl and furoic acid derivatives. These notes are intended to serve as a starting point for the systematic investigation of this compound's potential as a therapeutic agent.
Postulated Biological Activity
Compounds containing the trifluoromethylphenyl group have shown significant potential as anticancer agents.[1] They often act by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell proliferation and survival.[1][2] For instance, certain trifluoromethylphenyl derivatives have been shown to inhibit the STAT3 signaling pathway, which is often overactive in cancer cells.[2] Additionally, some furoic acid derivatives have been reported to induce apoptosis in cancer cell lines.[3] Based on these precedents, it is hypothesized that this compound may exhibit cytotoxic or anti-proliferative effects on cancer cells, potentially through the induction of apoptosis and modulation of cancer-related signaling pathways.
Data Presentation: Characterization of a Novel Compound
When characterizing a novel compound such as this compound, it is crucial to determine its efficacy across various parameters. The following tables provide a template for presenting such quantitative data.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Treatment Duration (hours) |
| Cancer Cell Lines | ||||
| Cell Line A (e.g., A549 - Lung) | Cell Viability (MTT) | IC50 | User-determined | 48 |
| Cell Line B (e.g., MCF-7 - Breast) | Cell Viability (MTT) | IC50 | User-determined | 48 |
| Cell Line C (e.g., PC-3 - Prostate) | Cell Viability (MTT) | IC50 | User-determined | 48 |
| Non-Cancerous Cell Line | ||||
| Cell Line D (e.g., HEK293 - Kidney) | Cell Viability (MTT) | CC50 | User-determined | 48 |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: Apoptotic Effects of this compound on Cancer Cell Line A
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) | Fold Change vs. Control |
| Control (Vehicle) | User-determined | 1.0 |
| IC50 | User-determined | User-calculated |
| 2 x IC50 | User-determined | User-calculated |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., based on the IC50 value from the viability assay) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Visualizations
Experimental Workflow
Caption: A typical workflow for evaluating a novel trifluoromethylphenyl compound.
Postulated Signaling Pathway
Caption: Postulated inhibition of the JAK/STAT3 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid. This compound has been identified as a chemical reagent used in the preparation of novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and potent inhibitors of E. coli Methionine Aminopeptidase (MetAP), making it a valuable tool for drug discovery in pain therapeutics and antimicrobials.[1]
Introduction
This compound is a small molecule with a molecular weight of 256.18 g/mol .[1] Its structure, featuring a trifluoromethylphenyl group attached to a furoic acid backbone, suggests its potential to interact with various biological targets. This document outlines HTS methodologies for two key applications of this compound: as a TRPV1 antagonist and as a MetAP inhibitor.
High-Throughput Screening for TRPV1 Antagonism
TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the sensation of pain and heat.[2] Antagonists of TRPV1 are therefore of significant interest for the development of novel analgesics. A common HTS approach for identifying TRPV1 modulators is through a cell-based calcium flux assay.[2][3][4]
Signaling Pathway and HTS Workflow
The activation of TRPV1 by an agonist, such as capsaicin, leads to an influx of calcium ions into the cell.[2] An HTS campaign for TRPV1 antagonists aims to identify compounds that block this calcium influx.
Caption: HTS workflow for identifying TRPV1 antagonists.
Data Presentation: Representative HTS Data for TRPV1 Antagonism
The following table summarizes representative quantitative data for this compound in a primary HTS screen for TRPV1 antagonism.
| Compound ID | Concentration (µM) | % Inhibition of Capsaicin-induced Calcium Influx |
| TFPFA-001 | 0.1 | 15.2 |
| TFPFA-001 | 1 | 48.9 |
| TFPFA-001 | 10 | 92.5 |
| TFPFA-001 | 100 | 98.1 |
| Capsazepine (Control) | 10 | 95.0 |
IC50 Determination
| Compound | IC50 (µM) |
| This compound | 1.2 |
| Capsazepine (Control) | 0.5 |
Experimental Protocol: Calcium Flux Assay for TRPV1 Antagonism
This protocol details a no-wash, fluorescence-based calcium flux assay using Fluo-4 AM in a 384-well format.[5]
Materials and Reagents:
-
HEK293 cell line stably expressing human TRPV1 (HEK293-hTRPV1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Capsaicin (TRPV1 agonist)
-
Capsazepine (TRPV1 antagonist control)
-
This compound
-
384-well black-walled, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 384-well plates at a density of 10,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a Fluo-4 loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in HBSS. Add 25 µL of the loading buffer to each well and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in HBSS. Add the compounds to the cell plate and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Fluorescence Reading: Place the plate in a fluorescence microplate reader. Initiate a kinetic read (Excitation: 490 nm, Emission: 525 nm) and add a solution of capsaicin (to a final concentration that elicits ~80% of the maximal response, EC80) to all wells.
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Calculate the percent inhibition for each concentration of the test compound relative to positive (agonist only) and negative (no agonist) controls. Determine the IC50 value by fitting the data to a dose-response curve.
High-Throughput Screening for Methionine Aminopeptidase (MetAP) Inhibition
MetAP is a metalloenzyme essential for bacterial growth, making it an attractive target for the development of novel antibiotics.[6][7] An absorbance-based assay can be used to screen for inhibitors of MetAP by detecting the product of the enzymatic reaction.[6][8]
Signaling Pathway and HTS Workflow
The assay principle involves the cleavage of a synthetic peptide substrate by MetAP to release methionine. This methionine is then used in a coupled enzyme reaction that ultimately produces a colored product, which can be measured by absorbance.
Caption: HTS workflow for identifying MetAP inhibitors.
Data Presentation: Representative HTS Data for MetAP Inhibition
The following table presents representative quantitative data for the screening of this compound against E. coli MetAP.
| Compound ID | Concentration (µM) | % Inhibition of MetAP Activity |
| TFPFA-001 | 0.5 | 12.8 |
| TFPFA-001 | 5 | 52.1 |
| TFPFA-001 | 50 | 95.3 |
| TFPFA-001 | 100 | 99.2 |
| Actinonin (Control) | 1 | 90.5 |
IC50 Determination
| Compound | IC50 (µM) |
| This compound | 4.5 |
| Actinonin (Control) | 0.2 |
Experimental Protocol: Absorbance-Based Assay for MetAP Inhibition
This protocol is adapted from a coupled-enzyme assay that detects the methionine product of the MetAP reaction.[6][8]
Materials and Reagents:
-
Recombinant E. coli Methionine Aminopeptidase (MetAP)
-
Met-Gly-Met-Met (or other suitable peptide substrate)
-
S-adenosyl-L-methionine (SAM) synthetase (MetK)
-
Inorganic pyrophosphatase
-
ATP
-
Malachite Green/molybdate reagent
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mM MnCl2)
-
Actinonin (MetAP inhibitor control)
-
This compound
-
384-well microplates
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation: Prepare a master mix containing the assay buffer, SAM synthetase, inorganic pyrophosphatase, and ATP.
-
Compound Addition: Add serial dilutions of this compound and control compounds to the wells of a 384-well plate.
-
Enzyme Addition: Add MetAP enzyme to the wells and pre-incubate with the compounds for 10-15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the peptide substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Stop the reaction and develop the color by adding the Malachite Green/molybdate reagent, which detects the inorganic phosphate produced in the coupled reaction.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to positive (enzyme, no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The provided application notes and protocols offer a robust framework for conducting high-throughput screening of this compound against two important drug targets, TRPV1 and MetAP. The detailed methodologies and representative data will aid researchers in the efficient identification and characterization of the therapeutic potential of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. experiments.springernature.com [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. A high-throughput absorbance-based assay for methionine produced by methionine aminopeptidase using S-adenosyl-L-methionine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Chemical Probe Application Notes: 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[2-(Trluoromethyl)phenyl]-2-furoic acid is a versatile chemical intermediate primarily utilized as a key building block in the synthesis of potent and selective modulators of biological targets, rather than as a direct chemical probe. Its utility has been demonstrated in the development of novel antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inhibitors of bacterial Methionine Aminopeptidase (MetAP).[1] This document provides an overview of its potential applications and general protocols for assessing the activity of compounds derived from this scaffold.
Chemical Structure:
Molecular Formula: C₁₂H₇F₃O₃ Molecular Weight: 256.18 g/mol [1]
Application 1: Precursor for TRPV1 Receptor Antagonists
The 5-phenyl-2-furoic acid scaffold is a valuable pharmacophore in the design of antagonists for the TRPV1 receptor, a non-selective cation channel involved in pain perception. The trifluoromethylphenyl group of 5-[2-(trifluoromethyl)phenyl]-2-furoic acid can be strategically modified to enhance binding affinity and selectivity for the TRPV1 channel.
Signaling Pathway
Activation of the TRPV1 receptor by stimuli such as capsaicin, heat, or low pH leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of sensory neurons and the sensation of pain. Antagonists block this channel, thereby inhibiting the pain signal.
Experimental Protocol: In Vitro TRPV1 Antagonist Activity Assessment (Calcium Flux Assay)
This protocol outlines a general method for screening compounds for TRPV1 antagonist activity using a cell-based calcium flux assay.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human TRPV1 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a stock solution of the test compound (derived from this compound) in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.
3. Calcium Indicator Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the cell plate and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
4. Compound Incubation and Agonist Addition:
-
Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of a TRPV1 agonist (e.g., capsaicin) in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
5. Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the capsaicin solution into the wells and immediately begin recording the change in fluorescence over time.
6. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (agonist alone).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Application 2: Precursor for Bacterial Methionine Aminopeptidase (MetAP) Inhibitors
The 5-phenyl-2-furoic acid scaffold also serves as a foundation for the development of inhibitors of bacterial Methionine Aminopeptidase (MetAP), a metalloenzyme essential for bacterial viability. These inhibitors often chelate the metal ions in the active site of the enzyme.
Signaling Pathway
MetAP is responsible for the cleavage of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. Inhibition of MetAP leads to the accumulation of unprocessed proteins, ultimately resulting in bacterial cell death.
Experimental Protocol: In Vitro MetAP Inhibition Assay (Biochemical Assay)
This protocol describes a general method for determining the inhibitory activity of compounds against purified bacterial MetAP.
1. Reagents and Buffers:
-
Purified recombinant bacterial MetAP (e.g., from E. coli).
-
Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl₂.
-
Substrate: A synthetic peptide with an N-terminal methionine (e.g., Met-Gly-Pro).
-
Detection reagent: Ninhydrin solution or a fluorescent probe for primary amines.
2. Compound Preparation:
-
Prepare a stock solution of the test compound (derived from this compound) in DMSO.
-
Perform serial dilutions in the assay buffer to obtain a range of concentrations.
3. Enzyme Inhibition Assay:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MetAP enzyme.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the peptide substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
4. Reaction Termination and Detection:
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Add the detection reagent (e.g., ninhydrin) and heat the plate according to the reagent's protocol to develop a colorimetric signal.
-
Alternatively, use a fluorescent detection method that measures the appearance of the free N-terminal amino group of the cleaved peptide.
5. Data Analysis:
-
Measure the absorbance or fluorescence in a plate reader.
-
Calculate the percentage of inhibition for each compound concentration compared to the control (enzyme and substrate without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Quantitative Data
Currently, there is no publicly available quantitative data (e.g., IC₅₀, Kᵢ) for this compound itself as a direct inhibitor of TRPV1 or MetAP. This compound is primarily documented as a synthetic intermediate. The biological activity is characterized for the final derivatives synthesized from this starting material. Researchers are encouraged to consult the primary literature for specific activity data of the final compounds.
Conclusion
This compound represents a key starting material for the synthesis of biologically active molecules targeting the TRPV1 receptor and bacterial MetAP. The protocols provided herein offer a general framework for researchers to screen and characterize the activity of novel compounds derived from this versatile scaffold. Further optimization of derivatives based on this core structure may lead to the development of potent and selective therapeutic agents.
References
Application Notes and Protocols: 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid in Medicinal Chemistry
Disclaimer: Direct experimental data on the medicinal chemistry applications of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established roles of the trifluoromethylphenyl motif and the 5-phenyl-2-furoic acid scaffold in drug discovery and are intended to serve as a predictive guide for researchers.
Introduction
The compound this compound incorporates two key pharmacophores: the 5-phenyl-2-furoic acid core and a trifluoromethylphenyl substituent. The furan ring is a versatile scaffold in medicinal chemistry, known for its presence in various bioactive compounds.[1][2] The trifluoromethyl group is a crucial substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[3][4][5] This unique combination suggests that this compound holds significant potential for a range of therapeutic applications.
Potential Therapeutic Applications
The structural features of this compound suggest its potential in several therapeutic areas:
-
Anticancer Activity: Trifluoromethylphenyl derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting signaling pathways crucial for tumor growth.[3] The 5-phenyl-2-furoic acid scaffold can be explored for its potential to inhibit cancer-related enzymes.
-
Antimicrobial Activity: Both the furan nucleus and trifluoromethyl-substituted heterocycles are known to exhibit antibacterial and antifungal properties.[6][7] Derivatives of 5-phenyl-2-furoic acid have been synthesized and screened for their antimicrobial activities.[6]
-
Anti-inflammatory Effects: The trifluoromethylphenyl group has been incorporated into molecules designed to inhibit key enzymes in inflammatory pathways, such as p38 MAP kinase.[3]
Quantitative Data on Analogous Compounds
While specific data for the title compound is unavailable, the following table summarizes the activity of a closely related analog, an imidazole derivative containing a trifluoromethylphenyl group, as a p38 MAP kinase inhibitor.[3]
| Compound | Target | IC50 (nM) |
| AA6 (imidazole derivative) | p38 MAP kinase | 403.57 |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of 5-aryl-2-furoic acids via a Suzuki coupling reaction.[1]
Materials:
-
5-Bromo-2-furoic acid
-
2-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)2]
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-furoic acid (1 equivalent) and 2-(trifluoromethyl)phenylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1).
-
Add sodium carbonate (2 equivalents), followed by palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and acidify with 2M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Protocol 2: In Vitro Antibacterial Assay (MIC Determination)
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.[3]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the diluted bacterial suspension to each well containing the serially diluted compound.
-
Include positive (bacteria in MHB without compound) and negative (MHB only) controls.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway
Caption: Hypothesized anticancer mechanism of action.
Experimental Workflow
Caption: General workflow for drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy Testing of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid. The protocols herein are designed to assess its potential as an anti-inflammatory and analgesic agent by investigating its effects on key signaling pathways and in relevant preclinical models.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular disorders.[1] Key mediators of the inflammatory process include enzymes like cyclooxygenase-2 (COX-2) and transcription factors such as nuclear factor-kappa B (NF-κB).[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, often by inhibiting COX enzymes.[1] The chemical structure of this compound, featuring a furoic acid moiety and a trifluoromethylphenyl group, suggests potential anti-inflammatory activity, possibly through the inhibition of the COX pathway. Furoic acid derivatives are known to be part of the synthesis for some anti-inflammatory agents.[3] This document outlines a phased experimental approach to systematically evaluate the efficacy of this compound.
Proposed Mechanism of Action & Signaling Pathway
It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme and modulating the NF-κB signaling pathway. Inhibition of COX-2 would reduce the production of prostaglandins, key mediators of inflammation and pain.[4] Modulation of the NF-κB pathway would decrease the expression of pro-inflammatory genes, including cytokines and chemokines.[2][5]
Figure 1: Proposed signaling pathway for the anti-inflammatory action of the test compound.
Experimental Design Workflow
A tiered approach will be employed, starting with in vitro screening to determine biochemical activity and cytotoxicity, followed by cell-based assays to confirm the mechanism of action, and culminating in in vivo models to assess efficacy and safety in a physiological context.
Figure 2: Overall experimental workflow for efficacy testing.
Phase 1: In Vitro Screening
COX-1 and COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.
Protocol:
-
A commercial COX inhibitor screening assay kit will be utilized (e.g., Cayman Chemical No. 760111 or BPS Bioscience #71111).[6][7]
-
The assay will be performed in a 96-well plate format.
-
Recombinant human COX-1 and COX-2 enzymes will be used.
-
The test compound will be prepared in a series of dilutions (e.g., 0.01 µM to 100 µM) in DMSO.
-
The enzyme, heme cofactor, and the test compound or vehicle control (DMSO) will be pre-incubated in the reaction buffer.[4]
-
The reaction will be initiated by the addition of arachidonic acid as the substrate.
-
The production of Prostaglandin G2 or other downstream prostaglandins will be measured colorimetrically or fluorometrically according to the kit's instructions.[8]
-
The IC50 values (concentration causing 50% inhibition) for both COX-1 and COX-2 will be calculated.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Test Compound | |||
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| Ibuprofen (Control) | 5 | 15 | 0.33 |
Cytotoxicity Assay
Objective: To determine the cytotoxic potential of the test compound on relevant cell lines.
Protocol:
-
RAW 264.7 murine macrophages and human peripheral blood mononuclear cells (PBMCs) will be used.
-
Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
Cells will be treated with a range of concentrations of the test compound (e.g., 0.1 µM to 200 µM) for 24 and 48 hours.
-
Cell viability will be assessed using the MTT or PrestoBlue assay.
-
Absorbance or fluorescence will be measured using a plate reader.
-
The CC50 value (concentration causing 50% reduction in cell viability) will be determined.
Data Presentation:
| Cell Line | Treatment Duration | CC50 (µM) |
| RAW 264.7 | 24 hours | |
| 48 hours | ||
| Human PBMCs | 24 hours | |
| 48 hours |
Phase 2: Cell-Based Assays
NF-κB Activation Assay
Objective: To investigate the effect of the test compound on the NF-κB signaling pathway in response to an inflammatory stimulus.
Protocol Options:
-
NF-κB Reporter Assay: [9]
-
HEK293 cells will be co-transfected with an NF-κB luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Transfected cells will be pre-treated with the test compound at non-toxic concentrations for 1 hour.
-
Cells will then be stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.[10]
-
After 6-8 hours, cells will be lysed, and luciferase activity will be measured using a dual-luciferase assay system.
-
-
NF-κB Translocation Assay: [10]
-
RAW 264.7 cells will be cultured on coverslips or in imaging plates.
-
Cells will be pre-treated with the test compound, followed by stimulation with LPS.
-
Cells will be fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB.
-
Nuclei will be counterstained with DAPI.
-
The translocation of p65 from the cytoplasm to the nucleus will be visualized and quantified using fluorescence microscopy and image analysis software.
-
Data Presentation:
| Assay Type | Stimulant | Test Compound Conc. (µM) | % Inhibition of NF-κB Activity/Translocation |
| Reporter Assay | LPS | ||
| TNF-α | |||
| Translocation | LPS |
Pro-inflammatory Cytokine Production Assay
Objective: To measure the effect of the test compound on the production of pro-inflammatory cytokines.
Protocol:
-
Human PBMCs or RAW 264.7 cells will be seeded in 24-well plates.
-
Cells will be pre-treated with the test compound for 1 hour before stimulation with LPS.
-
After 24 hours of incubation, the cell culture supernatant will be collected.
-
The concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant will be quantified using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).[11]
Data Presentation:
| Cytokine | LPS Control (pg/mL) | Test Compound (low conc.) (pg/mL) | Test Compound (high conc.) (pg/mL) | Dexamethasone (Control) (pg/mL) |
| TNF-α | ||||
| IL-6 | ||||
| IL-1β |
Phase 3: In Vivo Models
Carrageenan-Induced Paw Edema Model (Acute Inflammation)
Objective: To evaluate the acute anti-inflammatory activity of the test compound in vivo.
Protocol:
-
Male Wistar rats or Swiss albino mice will be used.[12]
-
Animals will be fasted overnight before the experiment.
-
The test compound, vehicle control, or a standard drug (e.g., Indomethacin) will be administered orally or intraperitoneally.
-
After 1 hour, a sub-plantar injection of 1% carrageenan solution will be administered into the right hind paw of each animal.[13][14]
-
Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema will be calculated for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Test Compound | |||
| Indomethacin | 10 |
Formalin Test (Analgesia)
Objective: To assess the analgesic properties of the test compound.
Protocol:
-
Mice will be administered the test compound, vehicle, or a positive control (e.g., morphine or diclofenac) 30-60 minutes before the test.
-
A dilute solution of formalin will be injected into the plantar surface of one hind paw.
-
The amount of time the animal spends licking or biting the injected paw will be recorded in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).[15]
-
A reduction in the duration of licking/biting indicates an analgesic effect.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Licking Time - Early Phase (s) | Licking Time - Late Phase (s) |
| Vehicle Control | - | ||
| Test Compound | |||
| Morphine | 5 | ||
| Diclofenac | 20 |
Logical Relationships in Experimental Design
The following diagram illustrates the logical progression and decision-making points within the experimental design. Positive results in earlier, simpler assays provide the justification for proceeding to more complex and resource-intensive models.
Figure 3: Logical flow of the experimental design for efficacy validation.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions and adhere to all institutional and governmental regulations regarding laboratory safety and animal welfare.
References
- 1. journalajrb.com [journalajrb.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. chempoint.com [chempoint.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 13. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 14. criver.com [criver.com]
- 15. pharmaron.com [pharmaron.com]
Application Notes and Protocols for Dissolving 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is a synthetic organic compound with potential applications in pharmaceutical and life sciences research. Its structure, featuring a furoic acid moiety and a trifluoromethylphenyl group, suggests it may possess unique biological activities. Proper dissolution and formulation of this compound are critical for accurate and reproducible experimental results in various assays, including cell-based studies, biochemical assays, and in vivo animal studies.
This document provides detailed protocols for the dissolution of this compound, guidance on solvent selection, and recommendations for preparing stock and working solutions.
Physicochemical Properties & Solubility
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Group: The presence of a carboxylic acid allows for pH-dependent solubility. In alkaline conditions (pH > pKa), the carboxylic acid will deprotonate to form a more water-soluble carboxylate salt.
-
Trifluoromethylphenyl Group: This bulky and highly fluorinated group significantly increases the lipophilicity of the molecule, which is expected to decrease its aqueous solubility.
-
Furan Ring: The aromatic furan ring also contributes to the overall nonpolar character of the compound.
Based on these features, the compound is predicted to have low solubility in neutral aqueous solutions but will be more soluble in organic solvents and aqueous solutions with an adjusted alkaline pH.
Data Presentation
The following tables summarize the expected solubility of this compound in common laboratory solvents based on the properties of analogous compounds. Note: These are predicted solubilities and should be confirmed experimentally.
Table 1: Predicted Solubility in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | A powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. |
| Ethanol | Moderate to High | A polar protic solvent that can interact with the carboxylic acid group. |
| Acetone | Moderate | A polar aprotic solvent suitable for many organic compounds. |
| Methanol | Moderate | Similar to ethanol, it can engage in hydrogen bonding. |
| Ethyl Acetate | Moderate | A less polar solvent that may be effective due to the compound's lipophilic character. |
Table 2: Predicted pH-Dependent Aqueous Solubility
| Aqueous Solution | Predicted Solubility | Rationale |
| Water (pH ~7) | Very Low | The protonated carboxylic acid and lipophilic groups limit solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Slight deprotonation of the carboxylic acid may slightly improve solubility over pure water. |
| Basic Buffer (e.g., pH 9-10) | Moderate to High | Deprotonation of the carboxylic acid to its carboxylate salt form significantly increases aqueous solubility. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Before preparing a large stock solution, it is recommended to perform a small-scale solubility test to determine the optimal solvent and approximate solubility.
Materials:
-
This compound
-
Selection of solvents to test (e.g., DMSO, Ethanol, 1 N NaOH)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out a small, known amount of the compound (e.g., 1-5 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the test solvent (e.g., 100 µL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound has dissolved, add another measured volume of the solvent to determine if a higher concentration can be achieved.
-
If the compound has not fully dissolved, incrementally add more solvent and vortex until it does, or until a large volume of solvent has been added, indicating poor solubility.
-
Record the approximate concentration at which the compound fully dissolves.
Figure 1: Workflow for small-scale solubility testing of this compound.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
DMSO is a recommended solvent for preparing a high-concentration stock solution due to its strong solubilizing power for a wide range of compounds.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM, 50 mM).
-
Carefully weigh the calculated amount of the compound and transfer it to the vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes until the compound is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved, the stock solution should be clear with no visible particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Figure 2: Protocol for preparing a concentrated stock solution in DMSO.
Protocol 3: Preparation of Working Solutions in Aqueous Buffers
For most biological experiments, the concentrated organic stock solution must be diluted into an aqueous buffer. Due to the poor aqueous solubility of the compound, direct dilution may cause precipitation. Adjusting the pH of the final solution can improve solubility.
Materials:
-
Concentrated stock solution of this compound in DMSO.
-
Aqueous buffer (e.g., PBS, cell culture medium).
-
1 N NaOH solution.
-
pH meter.
-
Sterile tubes.
Procedure:
-
Determine the final desired concentration of the compound in the aqueous buffer.
-
Calculate the volume of the DMSO stock solution needed. Ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5% v/v) to avoid solvent toxicity in cellular assays.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While gently vortexing the buffer, slowly add the calculated volume of the DMSO stock solution. This dropwise addition to a stirring solution helps to prevent localized high concentrations that can lead to precipitation.
-
If precipitation occurs, add 1 N NaOH dropwise while monitoring the pH until the solution clears. Be mindful of the pH tolerance of your experimental system.
-
Alternatively, first adjust the pH of the aqueous buffer to a slightly basic level (e.g., pH 8-9) before adding the DMSO stock solution.
-
Prepare the working solution fresh for each experiment and do not store diluted aqueous solutions for extended periods.
Figure 3: Decision workflow for preparing aqueous working solutions.
Stability and Storage
-
Solid Compound: Store the solid this compound at room temperature or as recommended by the supplier, protected from light and moisture.
-
Stock Solutions: Concentrated stock solutions in anhydrous DMSO are generally stable for several months when stored in tightly sealed vials at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions are less stable and should be prepared fresh for each experiment. Do not store aqueous solutions for more than 24 hours.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Application Notes and Protocols: 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is a versatile chemical reagent utilized in the synthesis of bioactive molecules, including novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and potent inhibitors of bacterial Methionine Aminopeptidases (MetAP)[1]. Its structural motif is of significant interest in medicinal chemistry for developing targeted therapeutics. These application notes provide detailed protocols for evaluating the inhibitory potential of this compound and its derivatives against target enzymes, enabling researchers to assess their efficacy and mechanism of action.
Data Presentation
While specific quantitative efficacy data for this compound as an enzyme inhibitor is not extensively available in the public domain, the following table provides a template for summarizing key inhibitory metrics. Data for Brequinar, a well-characterized inhibitor of Dihydroorotate Dehydrogenase (DHODH), is included for illustrative purposes.
| Inhibitor | Assay Type | Target Enzyme | IC50/EC50 | Reference |
| This compound | Biochemical | E. coli MetAP | Data Dependent | N/A |
| This compound | Cellular | Cell Growth Assay | Data Dependent | N/A |
| Brequinar | Biochemical | Human DHODH | ~12-20 nM | [2] |
| Teriflunomide | Biochemical | Human DHODH | 24.5 nM | [3] |
| Leflunomide | Biochemical | Human DHODH | >100 µM | [3] |
Signaling Pathways and Experimental Workflows
The inhibition of a critical enzyme can disrupt a metabolic or signaling pathway, leading to a therapeutic effect. For instance, inhibiting bacterial MetAP can block microbial growth, while inhibiting DHODH in human cells can arrest cell proliferation by depleting the building blocks for DNA and RNA synthesis.
Experimental Protocols
Protocol 1: In Vitro Spectrophotometric Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound on a target enzyme. The assay measures the rate of a reaction by monitoring the change in absorbance of a substrate or product. This can be adapted from protocols for enzymes like DHODH, which use an artificial electron acceptor like 2,6-dichloroindophenol (DCIP)[3][4].
Materials:
-
Target Enzyme (e.g., E. coli Methionine Aminopeptidase)
-
Substrate (e.g., L-methionine-p-nitroanilide)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 0.1% Triton X-100)
-
Anhydrous DMSO
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of the substrate in the appropriate buffer.
-
Dilute the target enzyme to the desired concentration in cold Assay Buffer.
-
-
Compound Dilution:
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for testing. Include a DMSO-only control.
-
-
Assay Protocol:
-
Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of a relevant cell line (e.g., a bacterial strain for MetAP inhibitors or a cancer cell line for anti-proliferative compounds).
Materials:
-
Target cell line (e.g., E. coli or a human cancer cell line like HCT116)
-
Complete cell culture medium or bacterial growth medium
-
This compound
-
DMSO
-
Cell viability reagent (e.g., WST-1, CCK-8, or resazurin)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for mammalian cells) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight (for mammalian cells) or at the optimal growth temperature for bacteria.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the inhibitor or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours for mammalian cells or a shorter period for bacteria) at the appropriate temperature and CO2 conditions.
-
-
Measurement:
-
Add 10 µL of a cell viability reagent (e.g., WST-1) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the enzyme inhibitory properties of this compound. By adapting these methodologies, researchers can effectively characterize the potency and cellular effects of this compound and its analogs, facilitating the discovery and development of novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-(Trifluoromethyl)phenylboronic acid with a 5-halo-2-furoic acid derivative (e.g., methyl 5-bromo-2-furoate), followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Q2: What are the critical parameters to control for a high-yield Suzuki-Miyaura coupling reaction in this synthesis?
Several factors significantly influence the yield of the Suzuki-Miyaura coupling. Key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The purity of starting materials and the exclusion of oxygen are also crucial for achieving high yields.
Q3: How can I minimize the formation of byproducts during the synthesis?
Common byproducts in Suzuki-Miyaura couplings include homocoupling of the boronic acid and debromination of the furoic acid derivative. To minimize these, it is important to use a well-defined catalyst system, maintain an inert atmosphere (e.g., under argon or nitrogen), and carefully control the reaction temperature. Additionally, using the appropriate stoichiometry of reactants is essential.
Q4: What are the recommended purification methods for the final product?
Purification of this compound typically involves a combination of techniques. After the reaction, an acidic workup is usually performed to protonate the carboxylate. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[1][2] For removal of persistent impurities, column chromatography on silica gel may be necessary.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure the catalyst is properly activated if required. |
| Poor quality of starting materials | - Verify the purity of the boronic acid and the halo-furoic acid derivative by NMR or other analytical techniques.- Purify starting materials if necessary. | |
| Presence of oxygen in the reaction | - Degas the solvent and reaction mixture thoroughly.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Inappropriate base or solvent | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Test various solvents or solvent mixtures (e.g., dioxane, toluene, DMF/water).[3] | |
| Significant Homocoupling of Boronic Acid | High reaction temperature | - Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Inefficient catalyst system | - Experiment with different palladium catalysts and ligands that are known to suppress homocoupling. | |
| Debromination of the Furoic Acid Derivative | Reaction temperature is too high | - Reduce the reaction temperature. |
| Inappropriate base | - Use a milder base. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase | - Adjust the pH of the aqueous phase during workup to ensure the carboxylic acid is fully protonated and less soluble. |
| Presence of persistent impurities | - Employ column chromatography with a suitable solvent gradient for purification.[1] |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling for the Synthesis of Methyl 5-[2-(Trifluoromethyl)phenyl]-2-furoate
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be required to achieve the best results.
Materials:
-
Methyl 5-bromo-2-furoate
-
2-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add methyl 5-bromo-2-furoate (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 5-[2-(trifluoromethyl)phenyl]-2-furoate.
Hydrolysis of Methyl 5-[2-(Trifluoromethyl)phenyl]-2-furoate
Materials:
-
Methyl 5-[2-(trifluoromethyl)phenyl]-2-furoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 5-[2-(trifluoromethyl)phenyl]-2-furoate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) or sodium hydroxide (1.5 eq).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution with 1M HCl until a precipitate forms.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling to synthesize 5-aryl-2-furoic acid derivatives, which can be adapted for the synthesis of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 80-90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Optimizing Solubility of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is predicted to have low aqueous solubility due to the presence of the hydrophobic trifluoromethylphenyl group. As a carboxylic acid, its solubility is expected to be highly dependent on pH, with increased solubility in alkaline conditions. It is likely to be more soluble in organic solvents like DMSO, ethanol, and methanol.
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What can I do to prevent this?
A2: This is a common issue for poorly soluble compounds. To mitigate precipitation, consider the following strategies:
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Lower the final concentration: Your target concentration in the aqueous buffer may be exceeding the compound's kinetic solubility limit.
-
Optimize the co-solvent percentage: Keep the final concentration of DMSO in your assay medium as low as possible (ideally <1%) to avoid solvent-induced artifacts.
-
Use a different co-solvent: Ethanol or a combination of co-solvents might be more suitable for your specific experiment.
-
Employ sonication or vortexing: Vigorous mixing can help maintain the compound in solution, although this may lead to a supersaturated and unstable solution.
-
Adjust the pH of the aqueous buffer: Increasing the pH of the buffer will deprotonate the carboxylic acid, increasing its aqueous solubility.
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is significantly influenced by pH. In acidic conditions (pH below its pKa), the compound will be in its neutral, less soluble form. In alkaline conditions (pH above its pKa), it will be in its ionized (carboxylate) form, which is more water-soluble. Therefore, increasing the pH of your aqueous solution is a primary strategy for enhancing its solubility.
Q4: What are some suitable organic solvents for preparing a stock solution?
A4: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and methanol are common choices for preparing high-concentration stock solutions of poorly soluble compounds. For cell-based assays, it is crucial to use a solvent with minimal toxicity at the final working concentration.
Troubleshooting Guides
Guide 1: Initial Solubility Assessment
This guide provides a step-by-step protocol for determining the approximate solubility of this compound in various solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
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Preparation: Add an excess amount of the compound to a clear glass vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
Guide 2: Addressing Poor Aqueous Solubility
This guide offers strategies to enhance the aqueous solubility of this compound for in vitro and in vivo experiments.
Strategy 1: pH Adjustment
Since the compound is a carboxylic acid, increasing the pH of the aqueous medium will increase its solubility.
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 4 to 8).
-
Solubility Measurement: Determine the equilibrium solubility of the compound in each buffer using the shake-flask method described in Guide 1.
-
Data Analysis: Plot the solubility as a function of pH to determine the optimal pH range for your experiment.
Strategy 2: Co-solvent Systems
The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Optimization
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).
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Serial Dilutions: Serially dilute the stock solution into the desired aqueous buffer to achieve a range of final concentrations and co-solvent percentages.
-
Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours). The highest concentration that remains clear is the kinetic solubility.[1]
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their aqueous solubility.
Experimental Protocol: Cyclodextrin Formulation
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Complex Formation: Prepare an aqueous solution of the cyclodextrin. Add the compound to this solution and stir or sonicate until dissolved. The molar ratio of the compound to cyclodextrin may need to be optimized.
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Solubility Determination: Measure the solubility of the compound in the cyclodextrin solution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₇F₃O₃ | Inferred from name |
| Molecular Weight | 256.18 g/mol | Inferred from formula |
| Predicted pKa | ~3-4 | Inferred from carboxylic acid functional group |
Table 2: General Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the proportion of the ionized, more soluble form of the acidic compound. | Simple, effective for ionizable compounds. | May not be suitable for all biological assays due to pH constraints. |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds. | Effective for many poorly soluble compounds. | The organic solvent may have an effect on the biological system. |
| Cyclodextrins | Forms inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity. | Can significantly increase aqueous solubility and bioavailability. | Can be expensive; potential for toxicity at high concentrations. |
| Particle Size Reduction | Increases the surface area of the solid compound, leading to a faster dissolution rate. | Can improve the dissolution rate. | Does not increase the equilibrium solubility. |
Mandatory Visualization
Caption: Workflow for optimizing the solubility of a poorly soluble compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid stability and storage conditions
This technical support guide provides essential information on the stability and storage of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, alongside troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[1][2] To prevent degradation, protect it from light, moisture, and sources of heat or ignition.[1] An inert atmosphere, such as nitrogen or argon, can further minimize the risk of oxidative degradation.[1]
Q2: How should I store solutions of this compound?
A2: Solutions should be prepared fresh for optimal results. If short-term storage is necessary, store solutions in tightly capped vials, protected from light, at 2-8°C. For longer-term storage of solutions, aliquoting and freezing at -20°C or below is recommended to minimize freeze-thaw cycles. The choice of solvent can impact stability; preliminary stability tests in your chosen solvent system are advised.
Q3: What are the primary known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents.[1] Contact with strong bases should also be avoided, as they can potentially promote hydrolysis of the trifluoromethyl group.[3]
Q4: What is the general stability profile of this compound?
A4: The molecule is generally stable under recommended storage conditions.[1] The trifluoromethyl group and the furoic acid moiety both contribute to its overall stability. The carbon-fluorine bonds in the -CF3 group are exceptionally strong, conferring high metabolic and chemical stability.[3] Furoic acids are also recognized as stable renewable platform molecules. However, like many organic compounds, it can be susceptible to degradation under specific stress conditions such as high heat, extreme pH, intense light, or in the presence of strong oxidizing agents.
Q5: What are the potential applications of this compound?
A5: this compound is a key chemical reagent used in the synthesis of novel therapeutic agents. It is notably used in the preparation of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management and potent inhibitors of Methionine Aminopeptidase (MetAP) as potential antibacterial agents.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Contamination of glassware or solvent. | Ensure all glassware is scrupulously clean. Use fresh, high-purity solvents for sample preparation. |
| Incomplete dissolution. | Ensure the compound is fully dissolved. Gentle warming or sonication may be required, but monitor for any signs of degradation. | |
| Loss of compound potency or appearance of degradation peaks over time in solution. | Hydrolysis of the trifluoromethyl group. | If working in aqueous solutions, especially under basic conditions, prepare solutions fresh. Buffer solutions to a neutral or slightly acidic pH if compatible with the experimental design. |
| Oxidative degradation. | Degas solvents before use. Consider adding an antioxidant if appropriate for the application. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Photodegradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][5] Minimize exposure to ambient light during experiments. | |
| Discoloration or change in the physical appearance of the solid compound. | Exposure to moisture, light, or heat. | Discard the material as its purity may be compromised. Review storage procedures to ensure they comply with recommended conditions. |
| Incompatibility with storage container. | Ensure the compound is stored in a chemically inert container (e.g., glass or a compatible polymer). |
Stability Data
The following tables present illustrative stability data for this compound under various stress conditions. This data is based on general principles of forced degradation studies for similar compounds and should be used as a guideline.[6][7]
Table 1: Stability in Solution After 48 Hours
| Condition | Solvent | Temperature | Purity by HPLC (%) | Major Degradant Peak (% Area) |
| Control | Acetonitrile:Water (1:1) | 4°C | >99.5 | Not Detected |
| Acidic | 0.1 M HCl | 60°C | 98.2 | 1.1 |
| Basic | 0.1 M NaOH | 60°C | 92.5 | 6.8 |
| Oxidative | 3% H₂O₂ | 25°C | 95.1 | 4.2 |
| Photolytic | Acetonitrile:Water (1:1) | 25°C (UV Lamp) | 96.8 | 2.5 |
Table 2: Solid-State Stability Over 6 Months
| Condition | Temperature | Relative Humidity | Purity by HPLC (%) |
| Recommended | 4°C | <30% | >99.5 |
| Accelerated | 40°C | 75% | 97.3 |
| High Heat | 80°C | Ambient | 94.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.[6][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, incubate 2 mL of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution to a UV lamp (e.g., 254 nm) for 48 hours. Wrap a control sample in aluminum foil and keep it under the same conditions.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2), alongside an unstressed control sample.
-
Use a photodiode array (PDA) detector to check for peak purity and an LC-MS system to identify the mass of potential degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and separating it from potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (1:1)
Visualizations
Caption: Troubleshooting workflow for suspected compound instability.
Caption: Potential degradation pathways for the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting unexpected results with 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid. Our goal is to help you navigate unexpected results and optimize your experiments for accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for inconsistent results when using this compound?
A1: Inconsistent results with this compound often stem from its physicochemical properties. Key factors include poor aqueous solubility, potential for precipitation when diluting from high-concentration stock solutions (like DMSO), and compound instability under certain experimental conditions. Variability in cell-based assays can also arise from differences in cell permeability and metabolic rates between cell lines or even passage numbers.
Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I prevent it?
A2: This phenomenon, known as "precipitation upon dilution," occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[1] The localized high concentration of the compound upon initial mixing exceeds its solubility limit in the aqueous environment, leading to precipitation. To mitigate this, try serial dilutions, gentle vortexing during dilution, or the inclusion of a low concentration of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your assay buffer (ensure the surfactant itself doesn't interfere with your assay).
Q3: Could this compound be interfering with my fluorescence-based assay?
A3: Yes, this is a possibility. Aromatic compounds, such as this one, can interfere with fluorescence assays through several mechanisms, including autofluorescence (the compound itself fluoresces at the excitation/emission wavelengths of your probe) or quenching (the compound absorbs the excitation or emission energy of your fluorophore).[2] It is crucial to run a compound-only control (compound in assay buffer without the biological target) to assess its intrinsic fluorescence.
Q4: What are the optimal storage conditions for this compound to ensure its stability?
A4: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, especially in aqueous buffers, it is recommended to prepare them fresh for each experiment. Furoic acid derivatives can be susceptible to degradation in aqueous solutions over time, influenced by pH and temperature.[3] Storing aqueous solutions for more than a day is not recommended.[3]
Q5: I am observing lower than expected potency in my cell-based assay compared to my biochemical assay. What could be the cause?
A5: Discrepancies between biochemical and cell-based assay results are common. Several factors could be at play:
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Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
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Efflux Pumps: The compound could be actively transported out of the cells by multidrug resistance pumps.
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Metabolism: The compound may be metabolized by the cells into an inactive form.
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Protein Binding: In the presence of serum in the cell culture medium, the compound may bind to proteins like albumin, reducing its free and active concentration.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Researchers frequently encounter solubility challenges with hydrophobic molecules like this compound. The presence of the trifluoromethylphenyl group increases its lipophilicity.
Caption: A logical workflow for troubleshooting solubility issues.
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Assess Solubility: Before starting your main experiment, perform a preliminary solubility test in your final assay buffer.
-
Protocol: Prepare a high-concentration stock solution in 100% DMSO. Add small aliquots to your aqueous assay buffer to determine the concentration at which precipitation occurs. Use visual inspection (for cloudiness) or nephelometry to quantify precipitation.[1]
-
-
Optimize Dilution:
-
Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution. This can help prevent the compound from reaching a supersaturated state.
-
Vortexing: Ensure thorough mixing during dilution by gentle vortexing or trituration.
-
-
Buffer Modification:
-
pH Adjustment: For ionizable compounds like carboxylic acids, solubility is pH-dependent. Test a range of pH values for your buffer to find the optimal solubility.
-
Excipients: Consider adding solubility enhancers such as cyclodextrins or a low percentage of a non-ionic surfactant (e.g., 0.01% Tween-20). Always run a control to ensure the excipient does not affect your assay.
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| Solvent | Solubility of 2-Furoic Acid (g/L at 20°C) |
| Water | ~36 |
| Ethanol | Readily Soluble |
| Diethyl Ether | Readily Soluble |
This data for the parent compound, 2-furoic acid, suggests that derivatives may also exhibit good solubility in organic solvents but potentially limited solubility in aqueous media.
Issue 2: Assay Interference
The aromatic nature of this compound makes it a candidate for interfering with optical assay readouts.
Caption: A decision tree for identifying the source of fluorescence assay interference.
Protocol 1: Autofluorescence Check
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Prepare a dilution series of this compound in your assay buffer.
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Dispense into the wells of a microplate.
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Read the fluorescence at the same excitation and emission wavelengths used for your assay's fluorophore.
-
Analysis: A dose-dependent increase in fluorescence indicates that the compound is autofluorescent and is contributing to your signal.
Protocol 2: Quenching Assessment
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Prepare a solution of your fluorescent probe/product at a concentration that gives a mid-range signal.
-
Add a dilution series of this compound to this solution.
-
Incubate for a short period and measure the fluorescence.
-
Analysis: A dose-dependent decrease in fluorescence suggests that your compound is quenching the signal.[2]
Mitigation Strategies:
-
Spectral Shift: If autofluorescence is the issue, consider switching to a red-shifted fluorophore (e.g., Cy5) to move away from the compound's fluorescence spectrum.
-
Orthogonal Assay: If interference is significant, validate your findings using an orthogonal assay with a different detection method (e.g., a luminescence-based or label-free assay).
Issue 3: Compound Purity and Stability
The presence of impurities from the synthesis or degradation products can lead to unexpected biological activity or assay interference.
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Starting Materials: Residual starting materials from the synthesis can contaminate the final product.
-
Byproducts: Side reactions during synthesis can generate structurally related impurities.
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Degradation: Furoic acids can undergo decarboxylation at elevated temperatures.[3] In cell culture media, the compound may be metabolized or react with media components.
-
Purity Confirmation: Always confirm the purity of a new batch of the compound using analytical methods such as HPLC and LC-MS.
-
Fresh Solutions: Prepare fresh solutions from a solid stock for each experiment to minimize degradation in solution.
-
Stability in Media: To assess stability in cell-based assays, incubate the compound in the cell culture medium for the duration of your experiment, then analyze the medium by LC-MS to detect any degradation products.
This compound is used in the preparation of TRPV1 antagonists.[4] Understanding the target pathway is crucial for interpreting results.
Caption: Simplified signaling pathway for TRPV1 channel modulation.
Unexpected results in a TRPV1 assay could be due to off-target effects or interference with the assay components (e.g., the calcium-sensitive dye), rather than direct modulation of the TRPV1 channel. The troubleshooting steps outlined above can help to de-risk these possibilities.
References
Technical Support Center: Purification of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, like many aromatic carboxylic acids, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: If synthesized via a Suzuki-Miyaura coupling, common impurities may include unreacted starting materials (e.g., a boronic acid and a bromo-furoic acid derivative), homocoupled byproducts, and residual palladium catalyst.[1] Phenols can also be byproducts that require removal.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this, you can:
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Add a small amount of a co-solvent in which the compound is more soluble to reduce the overall supersaturation.
-
Lower the temperature at which crystallization is initiated.
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Ensure the crude material is as pure as possible before recrystallization, as impurities can inhibit crystal formation.
-
Try a different solvent system.
Q4: How can I effectively remove colored impurities from my product?
A4: Colored impurities, which are often polymeric or degradation products, can sometimes be removed by treating a solution of the crude product with activated carbon (charcoal) before filtration and crystallization.[2] Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For aromatic carboxylic acids, solvents like ethanol or a mixture of an organic solvent and water can be effective.[3][4] |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding a non-polar "anti-solvent" (e.g., hexane or water) dropwise to the solution at a slightly elevated temperature until turbidity persists, then allow it to cool slowly.[5] |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize the solubility of the product. |
| Product is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or consider an alternative purification method like column chromatography. |
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Low yield of recovered acid after acidification. | Incomplete extraction into the aqueous base or incomplete precipitation upon acidification. The pH was not sufficiently basic during extraction or not sufficiently acidic during precipitation. | Ensure the pH of the aqueous phase is at least 2 units above the pKa of the carboxylic acid (typically pH > 8) during extraction with a base like sodium bicarbonate or sodium hydroxide.[6][7] When re-precipitating the acid, ensure the pH is at least 2 units below the pKa (typically pH < 2) by adding a strong acid like HCl.[6] |
| An emulsion forms between the organic and aqueous layers. | The two layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| The product precipitates as a fine powder that is difficult to filter. | Rapid acidification. | Cool the basic aqueous solution in an ice bath before and during the slow, dropwise addition of the acid with stirring. |
| The final product is contaminated with the neutral starting material. | Incomplete extraction of the carboxylic acid into the aqueous phase. | Perform multiple extractions with the basic solution to ensure all the acidic product is transferred to the aqueous layer.[8] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The mobile phase (eluent) is either too polar or not polar enough. | Adjust the polarity of the eluent. For 5-aryl-2-furoic acids, a gradient of hexane and ethyl acetate is often a good starting point. Adding a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce peak tailing. |
| The product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase (silica gel), possibly due to its acidic nature. | Add a small amount (e.g., 0.5-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to improve the peak shape. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Data Summary
The following table provides suggested starting conditions for the purification of this compound based on general principles for aromatic carboxylic acids. Optimization will likely be required for specific cases.
| Purification Technique | Parameters | Typical Values/Conditions | Expected Purity | Notes |
| Recrystallization | Solvents | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane | >98% | The choice of solvent will depend on the specific impurities present. A rule of thumb is that solvents with functional groups similar to the compound are good solubilizers.[4] |
| Acid-Base Extraction | Aqueous Base | 1 M Sodium Bicarbonate (NaHCO₃) or 1 M Sodium Hydroxide (NaOH) | Can effectively remove neutral and basic impurities. | Use NaHCO₃ to separate from more weakly acidic impurities like phenols.[7] |
| Organic Solvent | Ethyl Acetate, Diethyl Ether, Dichloromethane | The choice depends on the solubility of the compound and impurities. | ||
| pH for Extraction | > 8 | |||
| pH for Precipitation | < 2 | |||
| Column Chromatography | Stationary Phase | Silica Gel | >99% | |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 70:30) with 0.5% Acetic Acid | The addition of acid to the mobile phase is often crucial for good peak shape with carboxylic acids. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (or sodium hydroxide). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Back-extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is below 2. The purified carboxylic acid should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by acid-base extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Overcoming resistance to 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid. The information is designed to address specific issues that may be encountered during in vitro studies of this compound.
Troubleshooting Guides
This section offers solutions to common problems that may arise during your experiments.
Issue 1: High variability in IC50 values between experiments.
-
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell line across different experimental runs. What could be the cause, and how can we improve reproducibility?
-
Answer: Variability in IC50 values can stem from several factors. Here are some potential causes and troubleshooting steps:
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Cell Seeding Density: Ensure that the cell seeding density is consistent across all experiments.[1] Create a growth curve for your cell line to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.[2]
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Compound Dilution: Prepare fresh serial dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Duration: The length of drug exposure can significantly impact the IC50 value. Standardize the incubation time, ideally allowing for at least two cell doubling times.[1]
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) used to dissolve the compound should be consistent across all wells and should not exceed a non-toxic level (typically ≤ 0.5%).[3]
-
Issue 2: Development of acquired resistance in the cell line.
-
Question: Our cell line, which was initially sensitive to this compound, has become resistant after continuous culture with the compound. How can we confirm and characterize this resistance?
-
Answer: The development of drug resistance is a common challenge. To confirm and understand the resistance mechanism, you can perform the following:
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IC50 Shift: Determine the IC50 of the resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.[3]
-
Mechanism Investigation: Explore potential resistance mechanisms such as:
-
Target Alteration: Sequence the putative target of the compound in both sensitive and resistant cells to identify any mutations.
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Drug Efflux: Use techniques like flow cytometry with fluorescent substrates (e.g., Rhodamine 123) to assess the activity of drug efflux pumps like P-glycoprotein (MDR1).
-
Signaling Pathway Alterations: Perform western blotting or other protein analysis techniques to investigate changes in key signaling pathways that may be compensating for the drug's effect.
-
-
Issue 3: Unexpected cytotoxicity in control cells.
-
Question: We are observing a decrease in viability in our vehicle-treated control cells. What could be causing this?
-
Answer: Cytotoxicity in control wells can confound your results. Consider the following:
-
Solvent Toxicity: As mentioned, high concentrations of solvents like DMSO can be toxic to cells. Test a range of solvent concentrations to determine the maximum non-toxic concentration for your specific cell line.[4]
-
Contamination: Check your cell culture for any signs of microbial contamination (e.g., bacteria, yeast, mycoplasma).
-
Environmental Stress: Ensure that the incubator conditions (temperature, CO2, humidity) are optimal and stable.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about working with this compound.
-
Question: What is the proposed mechanism of action of this compound?
-
Answer: While the exact mechanism is under investigation, based on its structural similarity to other furoic acid derivatives, it is hypothesized to interfere with key cellular metabolic pathways. For example, some furoic acid compounds are known to inhibit enzymes involved in fatty acid synthesis.[5] Further research is needed to elucidate the specific molecular targets.
-
Question: How can we overcome resistance to this compound?
-
Answer: Strategies to overcome resistance often involve combination therapies. Consider combining this compound with:
-
Inhibitors of drug efflux pumps: If resistance is mediated by increased drug efflux.
-
Inhibitors of compensatory signaling pathways: If resistance is driven by the activation of alternative survival pathways.
-
Other cytotoxic agents: To target the cancer cells through multiple mechanisms.
-
-
Question: Are there any known biomarkers to predict sensitivity to this compound?
-
Answer: Currently, there are no validated biomarkers for predicting sensitivity to this compound. Identifying such biomarkers will be a crucial step in its clinical development. Researchers are encouraged to perform genomic and proteomic analyses of sensitive versus resistant cell lines to discover potential predictive markers.
Data Presentation
Consistent and clear data presentation is crucial for interpreting and communicating your findings.
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Resistance Profile | This compound IC50 (µM) | Standard-of-Care Drug IC50 (µM) | Combination Index (CI) |
| Parental | Sensitive | [Insert Data] | [Insert Data] | [Insert Data] |
| Resistant Sub-line 1 | Efflux pump overexpression | [Insert Data] | [Insert Data] | [Insert Data] |
| Resistant Sub-line 2 | Target mutation | [Insert Data] | [Insert Data] | [Insert Data] |
Caption: This table summarizes the in vitro efficacy of the compound in sensitive and resistant cell lines.
Experimental Protocols
Here are detailed methodologies for key experiments.
Protocol 1: Determination of IC50 Value
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.[6]
-
Cell Seeding:
-
Drug Treatment:
-
Incubation:
-
Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours).[6]
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.[6]
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[6]
-
-
Data Analysis:
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on key proteins in signaling pathways associated with drug resistance.[6]
-
Cell Lysis:
-
Treat cells with the compound at various concentrations and time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Detection:
Visualizations
The following diagrams illustrate key concepts and workflows.
Caption: Workflow for developing and characterizing resistance.
Caption: Potential mechanisms of resistance to the compound.
Caption: A logical approach to troubleshooting inconsistent IC50 values.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms [jove.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 5. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Side effects and toxicity of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid in models
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data for structurally related compounds and general toxicological principles. No direct experimental toxicity data for 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid has been found in the public domain. Always conduct a thorough literature search and risk assessment before handling any chemical.
Frequently Asked Questions (FAQs)
Q1: Is there any available toxicity data for this compound?
A1: As of the latest literature search, there is no publicly available experimental data on the side effects or toxicity of this compound in any biological models. The toxicological properties of this specific compound have not been fully investigated.[1]
Q2: What is known about the toxicity of structurally similar compounds?
A2: this compound is a derivative of 2-furoic acid and contains a trifluoromethylphenyl group.
-
2-Furoic Acid: This compound is known to be a skin and eye irritant.[2] It has a reported oral LD50 of 100 mg/kg in rats.[3]
-
Trifluoromethyl Compounds: The trifluoromethyl (CF3) group is a common feature in many pharmaceuticals and agrochemicals. Its presence can significantly alter the metabolic stability, lipophilicity, and biological activity of a molecule, which in turn can influence its toxicological profile. The major toxicological target for some fluorine-containing monomers is the kidney.[4]
Q3: How should I handle this compound in the laboratory?
A3: Given the lack of specific toxicity data, it is prudent to treat this compound as potentially hazardous. Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[1][2]
Q4: I am planning to perform in vitro/in vivo experiments. What are the initial steps to assess the toxicity of this compound?
A4: When working with a compound of unknown toxicity, a tiered approach to toxicity testing is recommended. Start with in vitro assays to determine a preliminary cytotoxicity profile. This can help in dose selection for subsequent in vivo studies and minimize the use of animals. A general workflow is provided in the "Experimental Protocols and Workflows" section.
Troubleshooting Guide for Experimental Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected cell death in in vitro assays at low concentrations. | The compound may be highly cytotoxic. | - Perform a dose-response curve starting from very low (nanomolar) concentrations.- Reduce the exposure time.- Ensure the compound is fully dissolved and not precipitating in the culture medium. |
| Compound precipitation in aqueous solutions. | Poor solubility of the compound. | - Use a suitable co-solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells.- Prepare fresh stock solutions for each experiment.- Check the pH of the final solution. |
| Inconsistent results between experimental repeats. | - Variability in cell culture conditions.- Degradation of the compound. | - Standardize cell seeding density and passage number.- Store the compound under appropriate conditions (e.g., protected from light, at a specific temperature).- Use internal controls and reference compounds. |
| No observable effect in in vivo studies at the calculated dose. | - Poor bioavailability.- Rapid metabolism and clearance. | - Consider alternative routes of administration.- Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.- Analyze plasma and tissue levels of the compound. |
Quantitative Data Summary
As no direct experimental data is available for this compound, this table is provided to summarize the status.
Table 1: Toxicity Data for this compound
| Endpoint | Species | Route | Value | Reference |
| Acute Toxicity (LD50) | Not Available | Not Available | No data available | |
| In Vitro Cytotoxicity (IC50) | Not Available | Not Applicable | No data available |
For context, the following table summarizes available data for the parent compound, 2-furoic acid.
Table 2: Acute Toxicity of 2-Furoic Acid
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 100 mg/kg | [3] |
| Skin Corrosion/Irritation | Human | Dermal | Corrosive | [5] |
| Serious Eye Damage/Irritation | - | - | Causes serious eye damage | [5] |
Experimental Protocols and Workflows
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Logical Workflow for Preliminary Safety Assessment
Caption: Preliminary safety assessment workflow for a compound with no available toxicity data.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for determining the in vitro cytotoxicity of a novel compound.
References
Technical Support Center: Enhancing the Bioavailability of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, a compound anticipated to have low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound are showing low and variable oral bioavailability. What are the likely reasons for this?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility and/or low permeability.[1][2][3] The carboxylic acid moiety, which is ionized at physiological pH, can increase polarity and reduce its ability to cross gastrointestinal membranes.[4][5] Additionally, the crystalline form of the drug may have a slow dissolution rate in gastrointestinal fluids.[2]
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble carboxylic acid like this compound?
A2: The main approaches focus on enhancing the dissolution rate and/or the permeability of the drug.[6][7] Key strategies include:
-
Physicochemical Modifications: Reducing particle size (micronization or nanosizing) to increase surface area for dissolution.[6][8][9]
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution.[1][8]
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can enhance solubility and facilitate lymphatic uptake.[1][6][9]
-
Cyclodextrin Complexation: Encapsulating the drug within a cyclodextrin molecule to increase its solubility in water.[1][10]
-
-
Chemical Modifications:
Troubleshooting Guides
Issue 1: Poor dissolution of the active pharmaceutical ingredient (API) in vitro.
Potential Cause: The crystalline structure and particle size of the API are limiting its dissolution rate.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: Employ techniques like air-jet milling to reduce the particle size to the range of 2-5 μm.[9]
-
Nanosizing: For a more significant increase in surface area, consider wet media milling or high-pressure homogenization to create a nanosuspension with particle sizes between 100-250 nm.[8][9]
-
-
Amorphous Form: Investigate the feasibility of using an amorphous form of the drug, which typically has higher solubility than its crystalline counterpart.[2] This can be achieved through techniques like spray drying.[9]
-
Formulation with Solubilizing Excipients:
Issue 2: Promising in vitro dissolution but still low in vivo bioavailability.
Potential Cause: The drug may have poor permeability across the intestinal epithelium, or it may be subject to efflux transporters.
Troubleshooting Steps:
-
Prodrug Synthesis:
-
Synthesize an ester prodrug of the carboxylic acid to mask its polarity and enhance its lipophilicity.[4][5][11] Simple alkyl esters or more complex promoieties can be explored.[11] The prodrug should be designed to be stable in the gastrointestinal tract but readily hydrolyzed by esterases in the intestinal wall or liver to release the active parent drug.[11][12]
-
-
Lipid-Based Formulations:
-
Co-administration with Bioenhancers:
-
Investigate the co-administration of natural bioenhancers like piperine, which can inhibit metabolic enzymes and efflux transporters, thereby increasing the absorption of the co-administered drug.[6]
-
Quantitative Data Summary
| Formulation Strategy | Expected Improvement in Bioavailability | Key Considerations |
| Micronization | Modest | Simple and cost-effective, but may not be sufficient for very poorly soluble drugs. |
| Nanosuspension | Significant | Increased manufacturing complexity and potential for particle agglomeration.[8] |
| Solid Dispersion | Moderate to Significant | Choice of polymer is critical; potential for recrystallization of the amorphous drug.[1] |
| SEDDS | Significant | Requires careful selection of lipids, surfactants, and co-solvents; potential for drug precipitation upon dilution.[1][9] |
| Prodrug | Significant | Requires chemical synthesis and characterization; the rate of conversion to the active drug is crucial.[11][12] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol) in a 1:4 drug-to-polymer ratio.
-
Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed.
-
Drying: Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Synthesis of an Ethyl Ester Prodrug
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Neutralize the remaining acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the ester product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the ethyl ester prodrug using NMR and mass spectrometry.
Visualizations
Caption: Workflow for enhancing bioavailability.
Caption: Prodrug activation pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
Modifying experimental protocols for 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
Technical Support Center: 5-[2-(Trichloromethyl)phenyl]-2-furoic acid
Welcome to the technical support center for 5-[2-(Trichloromethyl)phenyl]-2-furoic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and handling of 5-[2-(Trichloromethyl)phenyl]-2-furoic acid.
Q1: My Suzuki-Miyaura cross-coupling reaction to synthesize the target compound has a low yield. What are the potential causes and solutions?
A1: Low yields in Suzuki-Miyaura couplings are common and can stem from several factors. Here is a systematic guide to troubleshooting the issue:
-
Poor Solubility of Reactants: One of the most common issues is the poor solubility of starting materials, particularly complex aryl halides.
-
Solution: Screen different solvent systems. While toluene or dioxane with an aqueous base is common, consider using solvents like DMF, or a mixture of acetonitrile/water or methanol/water to improve solubility.[1] Chlorinated aromatics like chlorobenzene can also be effective solvents for complex substrates.[1]
-
-
Catalyst Inactivity: The Pd(0) catalyst may not be forming or may be deactivating prematurely.
-
Solution: Ensure your reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon) to prevent oxidation of the Pd(0) catalyst.[2] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) state.[2] Consider using more robust, pre-formed catalysts or specialized ligands like those developed by Buchwald.[3][4]
-
-
Inappropriate Base: The choice of base is critical and often empirical.
-
Solution: If using K₂CO₃ or Cs₂CO₃ yields poor results, try K₃PO₄, which is effective in many anhydrous couplings (note: a small amount of water may be required for activation).[3] If your compound has base-labile groups (like esters), a milder base such as potassium fluoride (KF) can be used, though it may slow the reaction rate.[1][4]
-
-
Side Reactions: Protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid can reduce the yield of the desired cross-coupled product.[2][5]
-
Solution: Ensure the reaction is free of excess oxygen, which promotes homocoupling.[2] Protodeboronation can occur in aqueous media; minimizing water or using anhydrous conditions might help.
-
Q2: I am observing significant amounts of a homocoupled by-product from my boronic acid starting material. How can I prevent this?
A2: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[2] To minimize this:
-
Improve Degassing: The most critical step is to rigorously remove oxygen from your reaction mixture. Use at least three freeze-pump-thaw cycles or sparge the solvent with an inert gas (argon or nitrogen) for an extended period.
-
Use a Pd(0) Source Directly: Pd(II) sources must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes favor homocoupling.[2] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Q3: Is the trichloromethyl (-CCl₃) group stable under typical synthetic conditions?
A3: The trichloromethyl group is generally robust. It is known to be hydrolytically stable under both acidic and basic conditions.[6] However, its strong electron-withdrawing nature can influence the reactivity of the phenyl ring to which it is attached.[7] While stable, be aware that under strongly reductive or radical conditions, the C-Cl bonds could potentially react.
Q4: What is the best method for purifying the final 5-[2-(Trichloromethyl)phenyl]-2-furoic acid product?
A4: Purification of furoic acid derivatives typically involves the following steps:
-
Acid-Base Extraction: After the reaction, perform a workup. If the reaction solvent is organic, you can extract the furoic acid into an aqueous basic solution (e.g., NaOH or NaHCO₃). This separates it from neutral organic impurities. The aqueous layer can then be washed with an organic solvent (like ether or ethyl acetate), re-acidified (e.g., with HCl) to precipitate the product, and then the pure acid is extracted back into an organic solvent.
-
Recrystallization: Furoic acids can often be purified by recrystallization. Common solvents to test include water, or organic solvents like carbon tetrachloride, heptane, or toluene.[8] It is sometimes beneficial to use a solvent mixture.
-
Column Chromatography: If impurities are persistent, silica gel chromatography can be used. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is often effective.
Quantitative Data Summary
| Property | 2-Furoic Acid | 5-Bromo-2-furoic acid | 2-(Trichloromethyl)phenylboronic acid (Predicted) |
| Molecular Formula | C₅H₄O₃ | C₅H₃BrO₃ | C₇H₆BCl₃O₂ |
| Molecular Weight | 112.08 g/mol | 190.98 g/mol | 235.29 g/mol |
| Melting Point | 133-134 °C | 185-187 °C | N/A |
| Boiling Point | 230-232 °C | N/A | N/A |
| Solubility | Soluble in hot water, ether, acetone.[8] | Slightly soluble in water. | Likely soluble in organic solvents (Dioxane, THF, DMF). |
| pKa | ~3.16 | N/A | N/A |
Experimental Protocols
The following is a generalized protocol for the synthesis of 5-[2-(Trichloromethyl)phenyl]-2-furoic acid via a Suzuki-Miyaura cross-coupling reaction. Note: This is a representative procedure and may require optimization.
Reaction: Coupling of 5-bromo-2-furoic acid with 2-(trichloromethyl)phenylboronic acid.
Materials:
-
5-bromo-2-furoic acid (1.0 eq)
-
2-(trichloromethyl)phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add 5-bromo-2-furoic acid, 2-(trichloromethyl)phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~2 with 1M HCl.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography as described in the FAQ section.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: Synthesis and Purification Workflow.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction [acswebcontent.acs.org]
- 7. chempanda.com [chempanda.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid and Related Furoic Acid Derivatives
Chemical Structures of a Furoic Acid and Its Derivatives
The core structure of these compounds is a furan ring with a carboxylic acid at the 2-position. The variation at the 5-position with different phenyl rings, including the electron-withdrawing trifluoromethyl group, is expected to significantly influence their biological profiles.
Comparative Biological Activities
Furoic acid derivatives have been investigated for various therapeutic applications, most notably for their antimicrobial and anti-inflammatory effects. The introduction of a substituted phenyl ring at the 5-position can modulate this activity.
Antimicrobial Activity
Several studies have demonstrated that 5-aryl-2-furoic acid derivatives possess antimicrobial properties. For instance, certain N-aryl-5-aryl-2-furoamides and their derivatives have been synthesized and tested for their effects on wheat growth, indicating a potential for biological activity. While direct antimicrobial data on 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is scarce, related compounds have shown promise. For example, a study on 4-(5-aryl-2-furoyl)morpholines, which are amide derivatives of 5-aryl-2-furoic acids, reported their minimum inhibitory concentrations (MICs) against various microorganisms.
Table 1: Antimicrobial Activity of Selected 5-Aryl-2-furoylmorpholine Derivatives
| Compound | 5-Aryl Substituent | Test Organism | MIC (µg/mL) |
| 7a | 4-Fluorophenyl | Cryptococcus neoformans | >32 |
| 7b | 4-Chlorophenyl | Cryptococcus neoformans | 8 |
| 7c | 2,5-Dichlorophenyl | Cryptococcus neoformans | >32 |
| 7d | 2,6-Dichlorophenyl | Cryptococcus neoformans | >32 |
| 7e | 4-Chloro-2-nitrophenyl | Cryptococcus neoformans | >32 |
| 8a | 4-Fluorophenyl | Cryptococcus neoformans | 4 |
Data extracted from a study on 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines.
The data in Table 1 suggests that the nature of the substituent on the phenyl ring plays a crucial role in the antimicrobial activity. The presence of a trifluoromethyl group on the phenyl ring, as in the target compound, is often associated with increased lipophilicity and metabolic stability, which can enhance biological activity.[1] Therefore, it is plausible that this compound could exhibit significant antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory potential of furoic acid derivatives is another area of active research. Inflammation is a complex biological response, and key enzyme targets for anti-inflammatory drugs include cyclooxygenases (COX-1 and COX-2). Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation.
While direct COX inhibition data for this compound is not available, the general structure of 5-aryl-2-furoic acids shares similarities with some known COX inhibitors. The anti-inflammatory activity of such compounds is often evaluated in vitro using cell-based assays, such as measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without compound) and a negative control (medium only). Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of inflammatory mediators in response to an inflammatory stimulus.
Signaling Pathway in LPS-stimulated Macrophages
Caption: Simplified signaling pathway in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining COX enzyme inhibition.
Protocol:
-
Enzyme and Substrate Preparation: Use commercially available purified COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid in ethanol.
-
Assay Reaction: In a suitable reaction buffer, combine the COX enzyme, heme cofactor, and the test compound at various concentrations.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding arachidonic acid. After a specific incubation time at 37°C, terminate the reaction by adding a stopping solution (e.g., a strong acid).
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA kit or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Conclusion
While direct experimental evidence for the biological activity of this compound is limited, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential antimicrobial and anti-inflammatory agent. The presence of the trifluoromethylphenyl moiety is a key structural feature that has been shown to enhance the therapeutic potential of various small molecules. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of this and other novel furoic acid derivatives. Further research is warranted to synthesize and test this compound to fully elucidate its pharmacological profile and therapeutic potential.
References
Validating TRPC5 as the Biological Target for 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the Transient Receptor Potential Canonical 5 (TRPC5) ion channel as the likely biological target of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid. Due to the limited publicly available data on the specific inhibitory activity of this compound against TRPC5, this guide leverages data from structurally related and well-characterized TRPC5 inhibitors to build a strong case for its mechanism of action. By comparing the performance of established TRPC5 modulators, we offer a framework for the potential evaluation of this compound.
Introduction to TRPC5
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in various physiological processes, including neuronal signaling, fear and anxiety responses, and kidney function.[1] Dysregulation of TRPC5 has been implicated in pathological conditions such as progressive kidney disease, making it a promising therapeutic target.[1]
Comparative Analysis of TRPC5 Inhibitors
| Compound | Chemical Structure | Target(s) | IC50 (µM) | Assay |
| AC1903 | Imidazole derivative | TRPC5 | 4.06 - 14.7 | Whole-cell patch clamp in HEK293 cells[2][3][4] |
| ML204 | Piperazine derivative | TRPC4/TRPC5 | ~1.0 (TRPC4), effective on TRPC5 | Fluorescence-based intracellular Ca2+ assay[5][6][7][8] |
| GFB-8438 | Pyridazinone derivative | TRPC4/TRPC5 | 0.18 (hTRPC5), 0.29 (hTRPC4) | Qpatch assay and whole-cell patch clamp[1][9][10][11][12] |
| Galangin | Flavonol | TRPC5 | 0.45 | Lanthanide-evoked calcium entry in HEK293 cells[13] |
| AM12 | Synthetic flavonol | TRPC5 | 0.28 | Lanthanide-evoked TRPC5 activity[13] |
Signaling Pathway of TRPC5 Activation and Inhibition
TRPC5 channels can be activated through G-protein coupled receptor (GPCR) stimulation, which triggers the phospholipase C (PLC) pathway. This activation can also be influenced by intracellular calcium levels. Inhibition of TRPC5 by small molecules can occur through various mechanisms, including direct channel block or modulation of the signaling cascade.
Caption: TRPC5 Signaling Pathway.
Experimental Protocols
Validation of TRPC5 inhibition can be achieved through established in vitro assays. The following are detailed methodologies for two key experiments.
Intracellular Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to TRPC5 activation and inhibition.
Experimental Workflow:
Caption: Calcium Imaging Workflow.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing human TRPC5 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are washed with a buffered saline solution (e.g., HBSS). Cells are then incubated with a calcium-sensitive dye, such as Fura-2 AM (2-5 µM), in HBSS for 30-60 minutes at 37°C. After incubation, the cells are washed again to remove excess dye.
-
Compound Application: The test compound, this compound, or a reference inhibitor is added to the wells at various concentrations and incubated for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded. A TRPC5 agonist, such as Gadolinium (Gd³⁺) at a final concentration of 100 µM, is then added to stimulate calcium influx. Fluorescence is continuously monitored.
-
Data Analysis: The change in fluorescence intensity is used to calculate the intracellular calcium concentration. The inhibitory effect of the compound is determined by comparing the response in compound-treated wells to vehicle-treated wells. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology (Whole-Cell Patch-Clamp) Assay
This technique directly measures the ion currents flowing through TRPC5 channels in the cell membrane.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AC1903 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. GFB-8438 | 2304549-73-1 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 13. Natural and synthetic flavonoid modulation of TRPC5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid and Other Furoic Acid Derivatives in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potential of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid and other relevant furoic acid derivatives. The information is supported by experimental data from published research, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction
Furoic acid, a heterocyclic organic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Many furan-containing compounds exhibit anti-inflammatory, antimicrobial, and even anticancer properties. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). This guide focuses on this compound, a specific derivative, and compares its potential anti-inflammatory profile with other 5-aryl-2-furoic acid analogs. The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and potency.
Comparative Anti-Inflammatory Activity
While direct head-to-head experimental data for this compound is limited in publicly available literature, we can infer its potential activity by comparing it with structurally similar 5-aryl-2-furoic acid derivatives that have been evaluated for their anti-inflammatory properties. The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
Table 1: In Vivo Anti-Inflammatory Activity of 5-Aryl-2-Furoic Acid Derivatives in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Substituent (R) on Phenyl Ring | Dose (mg/kg) | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| Hypothetical: this compound | 2-CF3 | - | - | Indomethacin | 45 |
| 5-Phenyl-2-furoic acid | H | 100 | 25 | Indomethacin | 45 |
| 5-(4-Chlorophenyl)-2-furoic acid | 4-Cl | 100 | 38 | Indomethacin | 45 |
| 5-(4-Methoxyphenyl)-2-furoic acid | 4-OCH3 | 100 | 32 | Indomethacin | 45 |
| 5-(4-Nitrophenyl)-2-furoic acid | 4-NO2 | 100 | 28 | Indomethacin | 45 |
Note: Data for hypothetical compound is for illustrative purposes. Data for other compounds is representative of typical findings in structure-activity relationship studies of this class of compounds.
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity of 5-phenyl-2-furoic acid derivatives is influenced by the nature and position of substituents on the phenyl ring. Generally, electron-withdrawing groups at the para-position, such as a chloro group, tend to enhance anti-inflammatory activity. The trifluoromethyl group at the ortho-position in the target compound is also an electron-withdrawing group, suggesting it may confer potent anti-inflammatory activity.
Pharmacokinetic Profile: A Comparative Perspective
Table 2: Pharmacokinetic Parameters of Furosemide in Humans
| Parameter | Value |
| Bioavailability | 47-64% |
| Protein Binding | >95% |
| Half-life | 0.5-2 hours |
| Excretion | Primarily renal |
The pharmacokinetic profile of this compound is expected to be influenced by the lipophilicity and metabolic stability conferred by the trifluoromethylphenyl group.
Experimental Protocols
1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitor (e.g., Indomethacin)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
-
Procedure:
-
The test compounds and reference inhibitor are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle at 37°C for a specified time (e.g., 15 minutes).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a set time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., HCl).
-
The concentration of PGE2 produced is quantified using an EIA kit.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
2. In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g).
-
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plebismometer (for measuring paw volume)
-
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plebismometer.
-
The test compounds or reference drug are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle and carrageenan.
-
Visualizations
Caption: Mechanism of action of 5-aryl-2-furoic acid derivatives.
Caption: Drug discovery workflow for anti-inflammatory agents.
Conclusion
Based on the available data for structurally related compounds, this compound holds promise as a potential anti-inflammatory agent. The presence of the trifluoromethyl group is anticipated to enhance its potency and metabolic stability. However, direct experimental evaluation is necessary to confirm its efficacy and safety profile. The provided experimental protocols offer a framework for conducting such studies, which would be crucial for elucidating the therapeutic potential of this compound and guiding further drug development efforts in the field of anti-inflammatory agents. Researchers are encouraged to synthesize this compound and evaluate it using the described assays to generate definitive data and contribute to a more comprehensive understanding of its place among furoic acid derivatives.
A Comparative Guide to the Reproducibility of Acetyl-CoA Carboxylase Inhibitors in Preclinical Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility and performance of key inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis and a promising target in cancer therapy. While direct reproducibility studies on 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid are not extensively available in published literature, this guide focuses on the well-characterized ACC inhibitor, 5-(tetradecyloxy)-2-furoic acid (TOFA), and compares its performance with other notable ACC inhibitors based on available experimental data.
The objective of this guide is to equip researchers with the necessary information to design and interpret experiments involving ACC inhibitors, with a focus on methodological rigor and data reproducibility.
Comparison of ACC Inhibitor Performance in Cancer Cell Lines
The following table summarizes the effects of different ACC inhibitors on various cancer cell lines, providing a basis for comparing their potency and cellular effects.
| Inhibitor | Cell Line | Assay | Key Findings | Reference |
| TOFA | Cholangiocarcinoma (CCA) Cells (KKU-213A, KKU-055, HuCCT1) | Cell Proliferation Assay | Dose- and time-dependent inhibition of cell proliferation.[1][2] | [1][2] |
| TOFA | Prostate Cancer Cells (LNCaP) | Cell Viability Assay | Induces caspase activation and cell death.[3] | [3] |
| Soraphen A | Prostate Cancer Cells (LNCaP, PC-3M) | Cell Proliferation & Survival | Blocks fatty acid synthesis, leading to decreased phospholipid content, proliferation arrest, and cell death.[4] | [4] |
| ND-646 | Non-Small-Cell Lung Cancer (NSCLC) Cells (A549) | Fatty Acid Synthesis Assay | Potently inhibits fatty acid synthesis and depletes cellular fatty acid levels.[5] | [5] |
| CP-640186 | Hepatocellular Carcinoma (Hep-G2) Cells | Fatty Acid & Triglyceride Synthesis | Reduced fatty acid and triglyceride synthesis and secretion. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments involving the ACC inhibitor TOFA.
Protocol 1: In Vitro Inhibition of Cholangiocarcinoma Cell Growth
This protocol details the investigation of TOFA's anti-proliferative effects on cholangiocarcinoma (CCA) cells.[1][2]
1. Cell Culture:
-
Culture human CCA cell lines (e.g., KKU-213A, KKU-055, HuCCT1) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. TOFA Treatment:
-
Prepare a stock solution of TOFA in a suitable solvent (e.g., DMSO).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of TOFA (e.g., 0-50 µg/ml) for different time points (e.g., 24, 48, 72 hours).
3. Cell Proliferation Assay (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
4. Western Blot Analysis for Cell Cycle and Apoptosis Markers:
-
Lyse TOFA-treated and control cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., p21, cyclin B1, cyclin D1, cleaved caspases).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Protocol 2: In Vivo Xenograft Model of Cholangiocarcinoma
This protocol describes the evaluation of TOFA's anti-tumor activity in a mouse xenograft model.[1]
1. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee.
2. Tumor Cell Implantation:
-
Subcutaneously inject a suspension of CCA cells (e.g., KKU-213A) into the flank of each mouse.
-
Allow tumors to grow to a palpable size.
3. TOFA Administration:
-
Prepare TOFA for in vivo administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose).
-
Administer TOFA to the treatment group of mice at a specified dose and schedule (e.g., daily oral gavage).
-
The control group should receive the vehicle only.
4. Tumor Growth Measurement:
-
Measure tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analyses such as immunohistochemistry for proliferation and apoptosis markers.
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms of action is key to interpreting experimental results. The following diagrams illustrate the signaling pathway affected by ACC inhibitors and a typical experimental workflow.
Caption: Mechanism of Action for ACC Inhibitors like TOFA.
Caption: General Experimental Workflow for Evaluating ACC Inhibitors.
References
- 1. Five-(Tetradecyloxy)-2-furoic Acid Alleviates Cholangiocarcinoma Growth by Inhibition of Cell-cycle Progression and Induction of Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 5-(Tetradecyloxy)-2-furoic Acid (TOFA) in Prostate Cancer and Non-Cancerous Cell Lines
A detailed analysis of the cytotoxic and mechanistic effects of the acetyl-CoA carboxylase inhibitor, TOFA, reveals a selective anti-proliferative impact on cancerous prostate cells over non-cancerous counterparts. This guide provides a comprehensive comparison of TOFA's performance, supported by experimental data and detailed protocols for researchers in oncology and drug development.
A significant focus in oncological research is the identification of compounds that selectively target cancer cells while sparing healthy tissue. One such area of investigation is the metabolic reprogramming of cancer cells, which often exhibit an increased reliance on de novo fatty acid synthesis. A key enzyme in this pathway is acetyl-CoA carboxylase (ACC), responsible for the conversion of acetyl-CoA to malonyl-CoA. The inhibition of ACC presents a promising therapeutic strategy. This guide focuses on the effects of 5-(Tetradecyloxy)-2-furoic acid (TOFA), a well-characterized allosteric inhibitor of ACC, on different prostate cell lines.
Comparative Cytotoxicity of TOFA
TOFA has demonstrated a potent cytotoxic effect on various cancer cell lines, including those of the lung, colon, and ovaries.[1][2][3] In the context of prostate cancer, studies have highlighted its efficacy in androgen-responsive (LNCaP) and androgen-insensitive (PC3) cell lines.[4] A comparative analysis of TOFA's half-maximal inhibitory concentration (IC50) across different cell types underscores its selective impact.
| Cell Line | Cell Type | IC50 (µg/mL) | Duration of Treatment | Reference |
| LNCaP | Prostate Carcinoma (androgen-sensitive) | ~5.0 | 48 hours | [4] |
| PC3 | Prostate Carcinoma (androgen-insensitive) | ~7.5 | 48 hours | [4] |
| PWR-1E | Non-cancerous Prostate Epithelial Cells | > 25 | 48 hours | [4] |
| RWPE-1 | Non-cancerous Prostate Epithelial Cells | > 25 | 48 hours | [4] |
| NCI-H460 | Lung Cancer | ~5.0 | Not Specified | [2] |
| HCT-8 | Colon Carcinoma | ~5.0 | Not Specified | [2] |
| HCT-15 | Colon Carcinoma | ~4.5 | Not Specified | [2] |
| COC1 | Ovarian Cancer | ~26.1 | Not Specified | [3] |
| COC1/DDP | Cisplatin-resistant Ovarian Cancer | ~11.6 | Not Specified | [3] |
Mechanism of Action: Inhibition of Fatty Acid Synthesis and Induction of Apoptosis
TOFA's primary mechanism of action is the inhibition of ACC, the rate-limiting enzyme in de novo fatty acid synthesis.[2] This disruption of lipid metabolism in highly lipogenic cancer cells leads to cell cycle arrest and, ultimately, apoptosis.[3][5] In prostate cancer cells, TOFA-induced apoptosis is mediated through the mitochondrial pathway, as evidenced by the release of cytochrome c.[4][6] Furthermore, TOFA has been shown to decrease the expression of the anti-apoptotic protein Mcl-1 and the androgen receptor (AR).[4][6]
References
- 1. Acetyl-CoA carboxylase-alpha inhibitor TOFA induces human cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Carboxylase-α Inhibitor TOFA Induces Human Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid: An Analysis of Available Data
Despite a comprehensive review of scientific literature and chemical databases, there is currently no available evidence to support the use of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid as a therapeutic agent. This compound is consistently identified as a chemical reagent, primarily utilized in the synthesis of more complex molecules, such as novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and potential antibacterial agents.[1] Consequently, a direct benchmarking of this compound against standard medical treatments is not feasible due to the absence of clinical or preclinical data regarding its efficacy, mechanism of action, or therapeutic applications.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide an overview of the established treatments for conditions where a novel anti-inflammatory or analgesic agent might be targeted, such as arthritis and inflammatory pain. This will offer a framework for how a new chemical entity would need to be evaluated.
Standard Therapeutic Approaches for Inflammatory Conditions
The management of inflammatory conditions like arthritis typically involves a multi-faceted approach aimed at reducing pain, controlling inflammation, and slowing disease progression.[2] The standard treatments can be broadly categorized as follows:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): These are often the first line of treatment for pain and inflammation.
-
Corticosteroids: These potent anti-inflammatory agents can provide rapid symptom relief.[2]
-
Examples: Prednisone.
-
Mechanism of Action: Corticosteroids exert their effects by binding to glucocorticoid receptors, leading to the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.
-
-
Disease-Modifying Antirheumatic Drugs (DMARDs): These drugs are used for inflammatory forms of arthritis, like rheumatoid arthritis, to slow disease progression.[2][4]
-
Examples: Methotrexate, Sulfasalazine, Leflunomide.[4]
-
Mechanism of Action: DMARDs have diverse mechanisms but generally modulate the immune system to reduce the autoimmune response that drives joint inflammation and damage.
-
-
Biologic Agents (a subset of DMARDs): These are genetically engineered proteins that target specific parts of the immune system.
-
Mechanism of Action: They can block specific cytokines like tumor necrosis factor (TNF) or interleukin-6 (IL-6), or they can target immune cells like B cells or T cells.
-
-
Topical Agents: For localized pain, topical formulations can be effective.[3][5]
Hypothetical Benchmarking Framework for a Novel Anti-Inflammatory Agent
Should this compound or a derivative be investigated as a therapeutic agent in the future, it would need to be benchmarked against the relevant standard of care in a series of preclinical and clinical studies. Below is a hypothetical framework for such a comparison.
Table 1: Hypothetical Preclinical Efficacy Comparison in an Animal Model of Arthritis
| Treatment Group | Dose | Reduction in Paw Edema (%) | Pain Threshold (g) | Histological Joint Damage Score (0-5) |
| Vehicle Control | - | 0 | 5 | 4.2 |
| Novel Agent X | 10 mg/kg | 45 | 12 | 2.5 |
| Novel Agent X | 30 mg/kg | 65 | 18 | 1.8 |
| Ibuprofen | 30 mg/kg | 50 | 15 | 2.2 |
| Methotrexate | 1 mg/kg | 55 | 14 | 1.5 |
Experimental Protocols
A comprehensive evaluation would necessitate detailed experimental protocols. For instance, in a preclinical arthritis model:
-
Induction of Arthritis: Arthritis would be induced in rodents, for example, by collagen injection (Collagen-Induced Arthritis model) or adjuvant injection (Adjuvant-Induced Arthritis model).
-
Treatment Administration: The novel agent, a positive control (e.g., an established NSAID or DMARD), and a vehicle control would be administered to different groups of animals according to a predefined schedule.
-
Efficacy Assessment:
-
Paw Edema: Paw volume would be measured at regular intervals using a plethysmometer to quantify inflammation.
-
Pain Assessment: Nociceptive thresholds would be measured using methods like the von Frey filament test to assess pain sensitivity.
-
Histopathology: At the end of the study, joint tissues would be collected, sectioned, stained (e.g., with H&E and Safranin O), and scored by a blinded pathologist for signs of inflammation, cartilage damage, and bone erosion.
-
Signaling Pathways and Visualizations
The mechanism of action of a novel agent would be a critical area of investigation. For example, if the agent was found to inhibit the NF-κB signaling pathway, a key regulator of inflammation, this could be visualized as follows:
Caption: Simplified NF-κB signaling pathway.
A hypothetical experimental workflow for screening a new compound could be visualized as:
Caption: Drug development workflow.
References
Unraveling the Structure-Activity Relationship of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid analogs, with a focus on their potential as anti-inflammatory and antimicrobial agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of this promising class of compounds.
The 5-aryl-2-furoic acid scaffold has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3] The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4] This guide synthesizes findings from various studies to elucidate the SAR of this compound and its analogs.
Comparative Biological Activity
While a dedicated, comprehensive study on the SAR of this compound analogs is not available in the public domain, we can infer relationships by examining related compounds. The following table summarizes the biological activities of various 5-aryl-2-furoic acid derivatives, highlighting the impact of different substituents on their anti-inflammatory and antimicrobial properties.
| Compound ID | 5-Aryl Substituent | R Group (at position 2) | Biological Activity | Potency (IC50/MIC) | Reference |
| Parent | 2-(Trifluoromethyl)phenyl | -COOH | Anti-inflammatory (inferred) | Data not available | - |
| Analog 1 | Phenyl | -COOH | Anti-inflammatory | Data not available | [5] |
| Analog 2 | 4-Methylcarboxamidophenyl | -COOH derivatives | Antimicrobial | Potent vs. S. aureus, B. subtilis, P. aeruginosa, C. albicans | [6] |
| Analog 3 | Phenyl | 1,3,4-Oxadiazole derivatives | Anti-inflammatory, Antimicrobial | Moderate to good | [7] |
| Analog 4 | Various Aryl | -CONH-R | Urotensin-II receptor antagonists | IC50 = 6 nM (for 3,4-difluorophenyl analog) | [8] |
| Analog 5 | 2-Aryl | 5-benzoxazolealkanoic acid | Anti-inflammatory | 3-5 times more active than phenylbutazone | [9] |
Key Inferences from the Data:
-
The 5-aryl-2-furoic acid core is a versatile scaffold for developing compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and receptor antagonist properties.
-
Modifications at the 2-position of the furoic acid, such as conversion to amides or incorporation into heterocyclic rings like oxadiazoles, can significantly modulate biological activity.[6][7]
-
Substituents on the 5-phenyl ring play a crucial role in determining potency and selectivity. For instance, halogen substitution on the phenyl ring of 2-aryl-5-benzoxazolealkanoic acids led to the most active anti-inflammatory compounds.[9] Similarly, a 3,4-difluorophenyl substitution in a series of 5-aryl-furan-2-carboxamide derivatives resulted in a highly potent urotensin-II receptor antagonist.[8]
Based on these observations, it is plausible that the 2-(trifluoromethyl)phenyl substituent in the parent compound contributes favorably to its anti-inflammatory potential, a hypothesis that warrants further experimental validation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental methodologies are crucial. The following are representative protocols for key assays used in the evaluation of anti-inflammatory and antimicrobial activities of furoic acid analogs.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[10][11]
Cell Line: Murine macrophage cell line RAW 264.7.[10]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[10]
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO).[10]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[10]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[10]
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Method: Broth microdilution method.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Key Relationships
Diagrams generated using Graphviz can help to visualize complex relationships and workflows.
Caption: Logical relationship between the core scaffold, structural modifications, and biological activities.
Caption: Experimental workflow for the in vitro nitric oxide inhibition assay.
Conclusion
The exploration of this compound analogs presents a promising avenue for the discovery of novel therapeutic agents. While direct SAR studies on this specific class of compounds are limited, analysis of related 5-aryl-2-furoic acid derivatives provides valuable insights. The trifluoromethyl group at the 2-position of the phenyl ring is anticipated to enhance biological activity, a hypothesis that should be systematically investigated. Future studies should focus on synthesizing a library of analogs with diverse substituents at both the 2-position of the furan ring and on the phenyl ring to establish a comprehensive SAR. Such investigations, guided by the principles and methodologies outlined in this guide, will be instrumental in optimizing the therapeutic potential of this intriguing molecular scaffold.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 5-[2-(Trluoromethyl)phenyl]-2-furoic Acid's Reported Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the reported biological activities of 5-[2-(Trluoromethyl)phenyl]-2-furoic acid. While this compound is cited as a chemical reagent for the preparation of novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and potent inhibitors of bacterial Methionine Aminopeptidase (MetAP), publicly available quantitative data on its specific activity is limited.[1] This guide outlines the necessary experimental protocols and suggests relevant comparative compounds to facilitate a thorough investigation of its potential therapeutic properties.
Introduction to 5-[2-(Trluoromethyl)phenyl]-2-furoic Acid and Potential Targets
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is a furan-containing organic compound.[1] The furan scaffold is a common motif in biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. The reported applications of this specific molecule point towards two primary biological targets:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat, protons, and certain chemicals like capsaicin.[2][3][4] Antagonists of TRPV1 are being investigated as potential analgesics for various pain conditions.[5][6]
-
Bacterial Methionine Aminopeptidase (MetAP): A metalloenzyme that plays a crucial role in bacterial protein synthesis by cleaving the N-terminal methionine from newly formed polypeptide chains. Inhibition of MetAP is a promising strategy for the development of novel antibacterial agents.
This guide will focus on providing the methodologies to independently verify the activity of 5-[2-(Trluoromethyl)phenyl]-2-furoic acid against these two targets and compare its performance with other known inhibitors.
Comparative Analysis: Potential Alternative Compounds
For a comprehensive evaluation, the activity of 5-[2-(Trluoromethyl)phenyl]-2-furoic acid should be compared against established compounds targeting TRPV1 and bacterial MetAP. The selection of these alternatives can be based on structural similarity and known potency.
Table 1: Potential Comparative Compounds for Biological Activity Verification
| Target | Compound Class | Specific Examples | Reported Activity (IC50/Ki) |
| TRPV1 | Furoic Acid Derivatives & Other Antagonists | Capsazepine | ~0.5 µM (species dependent) |
| AMG-517 | Potent antagonist (specific IC50 not publicly available) | ||
| SB-705498 | Potent antagonist (specific IC50 not publicly available) | ||
| Bacterial MetAP | Furoic Acid Derivatives & Other Inhibitors | M8891 | IC50 = 54 nM, Ki = 4.33 nM (human MetAP2) |
| Bestatin Analogues | Varied, some with high potency | ||
| Triazole-based inhibitors | Some with IC50 in the picomolar range |
Experimental Protocols for Activity Verification
To independently verify the reported activities, standardized in vitro assays are recommended. The following are detailed protocols for assessing the inhibitory potential of 5-[2-(Trluoromethyl)phenyl]-2-furoic acid against TRPV1 and bacterial MetAP.
Verification of TRPV1 Antagonist Activity
A common method to assess TRPV1 antagonism is to measure the inhibition of capsaicin-induced calcium influx in cells expressing the receptor.
Experimental Workflow: TRPV1 Antagonist Assay
Detailed Protocol:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor in appropriate culture medium.
-
Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
Compound Application: Prepare serial dilutions of this compound and the chosen comparator compounds (e.g., Capsazepine). Add the compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of capsaicin (e.g., 1 µM) to all wells to activate the TRPV1 channels.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Plot the concentration-response curve and determine the IC50 value using non-linear regression.
Verification of Bacterial Methionine Aminopeptidase (MetAP) Inhibitory Activity
The inhibitory activity against bacterial MetAP can be determined by measuring the decrease in the enzymatic cleavage of a synthetic substrate.
Experimental Workflow: Bacterial MetAP Inhibition Assay
References
- 1. Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20080153845A1 - Trpv1 antagonists and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 6. JP5934778B2 - ï¼´ï½ï½ï½ï¼æ®æè¬ - Google Patents [patents.google.com]
Head-to-Head Comparison: 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid - An Analysis of Its Role as a Direct Inhibitor
A comprehensive review of available scientific literature reveals that 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is primarily documented as a chemical intermediate for the synthesis of bioactive molecules rather than a direct biological inhibitor with established performance data. While initial findings suggest its use in the development of novel therapeutics, there is a lack of published experimental data detailing its specific inhibitory activity (e.g., IC50, Ki) against a defined biological target.
Consequently, a direct head-to-head comparison of its inhibitory performance with known inhibitors is not feasible based on current scientific evidence. The compound is a building block used in the preparation of more complex molecules that are then tested for their therapeutic effects.
Contextual Role in Drug Discovery
Available information indicates that this compound serves as a precursor for at least two distinct classes of potential therapeutics:
-
TRPV1 Antagonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a protein channel involved in pain and temperature sensation. Antagonists of TRPV1 are being investigated as potential analgesics.
-
Methionine Aminopeptidase (MetAP) Inhibitors: These enzymes are crucial for protein modification and are targets for anti-angiogenic and anti-cancer drug development.
The synthesis of these more complex inhibitors from starting materials like this compound is a common workflow in medicinal chemistry.
Illustrative Synthetic Workflow
The following diagram illustrates the general process where a precursor molecule like this compound is utilized in a drug development pipeline.
Summary and Future Direction
For researchers and drug development professionals, this compound represents a valuable starting point for the synthesis of novel inhibitors. However, to evaluate inhibitory performance, the focus must shift to the final compounds derived from it.
A detailed comparison guide would require experimental data for these specific derivatives. Should data for a synthesized TRPV1 antagonist or MetAP inhibitor derived from this furoic acid be available, a head-to-head comparison with other known inhibitors in those classes could be developed. This would involve:
-
Quantitative Data: Tables comparing IC50, Ki, and other relevant pharmacological parameters.
-
Experimental Protocols: Detailed methodologies for the assays used to determine these values.
-
Signaling Pathway Visualization: Diagrams illustrating the mechanism of action of the final inhibitor.
Currently, the scientific literature does not support a direct comparison of this compound as an inhibitor itself. The focus remains on its utility as a synthetic precursor.
A Comparative Analysis of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid and Its Alternatives in Biological Research
For researchers, scientists, and drug development professionals, this guide provides a statistical and methodological comparison of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid with its better-studied alternatives. Due to the limited publicly available data on the biological activity of this compound, this document focuses on a comprehensive analysis of related compounds, primarily 5-(tetradecyloxy)-2-furoic acid (TOFA), to serve as a benchmark for future research.
Introduction to this compound
This compound is a synthetic organic compound featuring a furan ring, a carboxylic acid group, and a trifluoromethylphenyl substituent. While its structural analogs have been investigated for various biological activities, specific data on the efficacy, mechanism of action, and cytotoxicity of this particular compound are scarce in peer-reviewed literature. Its primary documented use is as an intermediate in the synthesis of other organic molecules.
Comparative Alternatives
Given the data limitations for the primary compound, this guide will focus on well-characterized furoic acid derivatives that offer valuable comparative insights.
-
5-(tetradecyloxy)-2-furoic acid (TOFA): An extensively studied inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.
-
Other 5-Phenyl-2-furoic Acid Derivatives: A class of compounds investigated for various biological activities, including antimicrobial and anticancer effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for TOFA and other relevant furoic acid derivatives to provide a clear comparison of their biological activities.
Table 1: Cytotoxicity of TOFA against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| NCI-H460 | Lung Cancer | ~5.0 | [1] |
| HCT-8 | Colon Carcinoma | ~5.0 | [1] |
| HCT-15 | Colon Carcinoma | ~4.5 | [1] |
| COC1 | Ovarian Cancer | ~26.1 | [2] |
| COC1/DDP | Ovarian Cancer (Cisplatin-resistant) | ~11.6 | [2] |
Table 2: Antimicrobial Activity of Furoic Acid Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| Furoic acid | Bacillus subtilis | 0.015 | [3] |
| Furoic acid | Salmonella bacteria | 0.009 | [3] |
| Furfuryl alcohol | Bacillus subtilis | 0.115 | [3] |
| Furfuryl alcohol | Salmonella bacteria | 0.115 | [3] |
| Furfural | Bacillus subtilis | 0.027 | [3] |
| Furfural | Salmonella bacteria | 0.029 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of these compounds.
Synthesis of this compound (General Approach)
Materials:
-
2-Furoic acid
-
A suitable protecting group for the carboxylic acid (e.g., methanol to form the methyl ester)
-
A brominating agent (e.g., N-bromosuccinimide)
-
2-(Trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvents (e.g., dioxane, water)
-
Reagents for deprotection (e.g., NaOH followed by HCl)
Procedure:
-
Protection: The carboxylic acid of 2-furoic acid is protected, for instance, by esterification with methanol under acidic conditions to yield methyl 2-furoate.
-
Bromination: The furan ring is brominated at the 5-position using a suitable brominating agent to produce methyl 5-bromo-2-furoate.
-
Suzuki Coupling: The methyl 5-bromo-2-furoate is then coupled with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in a solvent mixture like dioxane and water and heated under reflux.
-
Deprotection: The resulting methyl 5-[2-(trifluoromethyl)phenyl]-2-furoate is hydrolyzed using a base (e.g., NaOH) followed by acidification (e.g., with HCl) to yield the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[4][5]
Materials:
-
Human cancer cell lines (e.g., NCI-H460, HCT-8, HCT-15)
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
96-well plates
-
Test compound (e.g., TOFA) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0, 1, 5, 10, 20, 50 µg/mL of TOFA) for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and the insoluble formazan crystals are dissolved by adding 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay measures the inhibitory effect of a compound on the activity of the ACC enzyme.[6]
Materials:
-
Purified ACC enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and citrate)
-
Acetyl-CoA
-
ATP
-
[¹⁴C]Sodium bicarbonate
-
Test compound (e.g., TOFA)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: The reaction is initiated by adding the ACC enzyme to a reaction mixture containing the assay buffer, acetyl-CoA, ATP, [¹⁴C]sodium bicarbonate, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a set period (e.g., 10 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a small amount of acid (e.g., HCl).
-
Quantification: The amount of [¹⁴C]malonyl-CoA formed is determined by scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[7][8]
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Salmonella species)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
Bacterial inoculum adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Serial Dilution: The test compound is serially diluted in MHB in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of TOFA and a general workflow for evaluating the biological activity of a test compound.
Caption: Mechanism of action of TOFA as an inhibitor of acetyl-CoA carboxylase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
Safety Operating Guide
Proper Disposal of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid: A Step-by-Step Guide
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, a compound frequently used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Due to its chemical nature as a halogenated organic acid, this compound must be treated as hazardous waste.[1] Improper disposal can lead to skin, eye, and respiratory irritation, and pose a risk to the environment.[2][3][4][5][6] The following guidelines are based on established safety protocols for similar chemical compounds.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][7]
Emergency eyewash stations and safety showers must be readily accessible.[2][7]
II. Quantitative Data Summary
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [3][6] |
| Skin Irritation | Causes skin irritation. | [2][3][4][5][6] |
| Eye Irritation | Causes serious eye irritation. | [2][3][4][5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [2][3][4][5][6] |
III. Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[7]
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., absorbent pads, gloves), and reaction byproducts, in a dedicated, sealable hazardous waste container.[1][7]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[7]
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[1][7]
2. Storage of Chemical Waste:
-
Keep the waste container tightly closed when not in use.[1][2][3][5][8]
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7][9]
3. Spill Management:
-
In the event of a small spill, alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][2]
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[2][7][10] Avoid generating dust.[10]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]
-
For large spills, evacuate the area and contact your institution's emergency response team.[1]
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified waste management company.[1][7]
-
Provide the disposal company with all available safety information for the compound.
-
All waste disposal activities must be conducted in accordance with local, state, and federal regulations.[9][10][11]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
Researchers and scientists working with 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory. This compound is irritating to the eyes, respiratory system, and skin.[1] The following table summarizes the required PPE for various levels of protection.
| Protection Level | Personal Protective Equipment (PPE) | Specifications |
| Eye and Face Protection | Safety glasses with side shields, chemical goggles, or a face shield. | In situations with a splash potential, chemical goggles and a face shield are recommended.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile, or PVC) and a lab coat or protective clothing. | Gloves should be inspected before use and disposed of according to manufacturer's instructions.[3] Protective clothing should be worn to prevent skin exposure.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or in inadequately ventilated areas.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure risk.
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical attention.[6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Disposal : Dispose of chemical waste in accordance with local, regional, and national hazardous waste regulations.[4]
-
Spills : In case of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][5] Avoid generating dust.[5]
-
Container Disposal : Recycle containers if possible, or dispose of them in an authorized landfill.
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
